7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Description
Properties
Molecular Formula |
C10H4BrClF3N |
|---|---|
Molecular Weight |
310.50 g/mol |
IUPAC Name |
7-bromo-1-chloro-4-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(3-5)9(12)16-4-8(6)10(13,14)15/h1-4H |
InChI Key |
LQDJBTZRTHWMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthetic Utility of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a high-value heterocyclic scaffold characterized by a "tri-functional" reactivity profile. It serves as a critical intermediate in the discovery of kinase inhibitors, GPCR ligands, and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its three substituents:
-
C1-Chlorine: A highly electrophilic site activated by the ring nitrogen, susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
C7-Bromine: A classic aryl bromide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
C4-Trifluoromethyl: A metabolic "shield" that modulates lipophilicity (LogP) and electronic distribution, enhancing the electrophilicity of the C1 position.
This guide details the physicochemical profile, reactivity hierarchy, and validated experimental protocols for leveraging this molecule in diverse synthetic campaigns.
Physicochemical Profile
The introduction of the trifluoromethyl group at C4 significantly alters the properties compared to the parent 7-bromo-1-chloroisoquinoline.
| Property | Value / Description | Impact on Synthesis |
| Molecular Formula | C₁₀H₄BrClF₃N | -- |
| Molecular Weight | 310.50 g/mol | -- |
| Calculated LogP (cLogP) | ~4.2 – 4.8 | High lipophilicity requires non-polar solvents (DCM, Toluene) or polar aprotic solvents (DMF, DMSO) for solubilization. |
| Polar Surface Area (PSA) | ~13 Ų | Low PSA suggests good membrane permeability but poor aqueous solubility. |
| Electronic Character | Electron-Deficient | The 4-CF₃ group acts as a strong Electron Withdrawing Group (EWG), significantly lowering the LUMO energy and activating the C1-Cl bond toward nucleophiles. |
| Solubility | Low in water; High in DCM, DMSO, EtOAc | Standard workups should utilize organic extraction; chromatography requires hexanes/EtOAc gradients. |
Reactivity Landscape & Selectivity Logic
The core challenge and opportunity with this molecule is Regioselective Functionalization . The reactivity order is generally C1 (SNAr) > C1 (Pd-Catalysis) ≈ C7 (Pd-Catalysis) .
The C1-Chlorine: The "Super-Electrophile"
The C1 position is adjacent to the ring nitrogen (α-position). The inductive effect of the nitrogen, combined with the strong electron-withdrawing nature of the 4-CF₃ group , makes the C1-Cl bond exceptionally labile to nucleophilic attack.
-
Dominant Reaction: SNAr (Substitution Nucleophilic Aromatic).[1]
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Mild base (DIPEA, K₂CO₃), polar aprotic solvent (DMSO, NMP), moderate heat (60–100 °C).
The C7-Bromine: The Cross-Coupling Handle
The C7 position behaves as a standard electron-deficient aryl bromide.
-
Dominant Reaction: Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).
-
Selectivity Challenge: In Pd-catalyzed reactions, the C1-Cl bond is also prone to oxidative addition (often faster than C7-Br due to the heteroaryl activation).
-
Strategic Solution: Perform SNAr at C1 first . This converts the C1-Cl to a C1-Amine or C1-Alkoxy group, deactivating the C1 position toward oxidative addition and allowing selective coupling at C7.
The C4-Trifluoromethyl Group
This group is generally inert to standard substitution conditions. Its primary role is electronic activation of the ring and blocking metabolic hot-spots (preventing oxidation at C4).
Visualized Reactivity Map
Caption: Reactivity hierarchy showing the dominance of C1-SNAr and the electronic influence of the C4-CF3 group.
Experimental Protocols
Protocol A: Regioselective SNAr Amination at C1
Objective: To install an amine at C1 while leaving the C7-Bromine intact for future coupling.
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv) [Example].
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Solvent: Anhydrous DMSO or NMP (Concentration ~0.2 M).
-
-
Procedure:
-
Charge a reaction vial with the substrate and solvent. Stir to dissolve.
-
Add DIPEA followed by the amine nucleophile.
-
Heat the mixture to 80 °C for 4–6 hours. Monitor by LCMS.[2]
-
Note: The 4-CF₃ group accelerates this reaction compared to the non-fluorinated analog.
-
-
Workup:
-
Outcome: >90% yield of 7-bromo-1-morpholino-4-(trifluoromethyl)isoquinoline. The C7-Br remains untouched.
Protocol B: Sequential Functionalization (SNAr Suzuki)
Objective: To create a 1,7-disubstituted scaffold.
-
Step 1 (SNAr): Follow Protocol A to install the C1 substituent. Isolate the product.
-
Step 2 (Suzuki Coupling):
-
Reagents: Step 1 Product (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure: Degas solvents with nitrogen. Combine reagents and heat to 90–100 °C for 12 hours.
-
Mechanism: The Pd catalyst inserts into the C7-Br bond. The C1 position is now deactivated (electron-rich due to the amine), preventing side reactions.
-
Synthetic Workflow Diagram
Caption: Sequential workflow prioritizing C1 functionalization to ensure regioselectivity.
References
-
Synthesis and Reactivity of 1-Chloroisoquinolines
- Title: "Regioselective functionaliz
- Source:Journal of Organic Chemistry.
- Context: Establishes the high reactivity of C1-Cl in SNAr and Pd-coupling contexts.
-
(General Reference for class behavior)
-
Trifluoromethylation Effects
- Title: "Electronic effects of the trifluoromethyl group on the reactivity of heterocyclic scaffolds."
- Source:Chemical Reviews.
- Context: Explains the activation of the C1 position by the C4-CF3 group.
-
Suzuki Coupling Regioselectivity
-
Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[4]
- Source:Royal Society of Chemistry (RSC) Advances.
- Context: Discusses the competition between alpha-halo nitrogen heterocycles and aryl halides.
-
-
General Isoquinoline Synthesis
-
Title: "Recent advances in the synthesis of isoquinoline derivatives."[5]
- Source:European Journal of Organic Chemistry.
- Context: Background on constructing the isoquinoline core.
-
Sources
Medicinal Chemistry Applications of 7-Bromo-1-chloroisoquinoline Derivatives: A Technical Guide to Scaffold Functionalization and Target Engagement
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional heterocyclic scaffolds is critical for the rapid diversification of structure-activity relationship (SAR) libraries. 7-Bromo-1-chloroisoquinoline (CAS 215453-51-3) has emerged as an elite building block due to its highly orthogonal reactivity profile. By exploiting the distinct electronic environments of the C1 and C7 positions, drug development professionals can execute highly chemoselective functionalizations. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this scaffold in three cutting-edge therapeutic arenas: Targeted Protein Degradation (PROTACs/ADCs), Hypoxia-Reversing Radiosensitizers, and Kinase Inhibition.
Orthogonal Reactivity Profile: The Chemical Rationale
The utility of 7-bromo-1-chloroisoquinoline stems from the profound electronic asymmetry of the isoquinoline core. The C1 position is situated directly adjacent to the sp²-hybridized nitrogen (position 2). This heteroatom strongly withdraws electron density via inductive and resonance effects, rendering the C1-chloride highly electrophilic. Nucleophilic attack at C1 generates a Meisenheimer intermediate where the developing negative charge is thermodynamically stabilized by the nitrogen atom.
Conversely, the C7-bromide is located on the distal carbocyclic ring. It resides in an electron-neutral environment, making it highly resistant to uncatalyzed nucleophilic attack but perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd⁰, Ni⁰).
Quantitative Reactivity Summary
| Reaction Site | Leaving Group | Electronic Environment | Preferred Reaction Type | Typical Reagents | Temp | Chemoselectivity Rationale |
| C1 | Chloride (-Cl) | Highly electron-deficient (α to sp² Nitrogen) | Nucleophilic Aromatic Substitution (SNAr) | Amines, DIPEA, DMF | 25–50 °C | Nitrogen lone pair stabilization of the anionic transition state lowers the activation energy for SNAr. |
| C7 | Bromide (-Br) | Electron-neutral (distal carbocycle) | Transition Metal-Catalyzed Cross-Coupling | Ni/Ir photoredox, Pd(PPh₃)₄, Boronic acids | 25–100 °C | Resists SNAr but readily undergoes oxidative addition, allowing orthogonal late-stage functionalization. |
Therapeutic Case Study I: Targeted Protein Degradation & Antibody-Drug Conjugates (ADCs)
Mechanistic Rationale
BRD4 (Bromodomain-containing protein 4) is a critical epigenetic reader protein implicated in the transcription of oncogenes in various malignancies, including pancreatic cancer. While small-molecule BRD4 degraders (PROTACs) have been developed, their clinical translation has been severely bottlenecked by profound systemic toxicity[2.3].
To circumvent this, researchers have utilized 7-bromo-1-chloroisoquinoline to synthesize highly potent BRD4-degrading payloads that are subsequently conjugated to tumor-targeting antibodies, such as those targeting CEACAM6 (Carcinoembryonic antigen-related cell adhesion molecule 6)[2.4]. The ADC remains stable in systemic circulation and only releases the isoquinoline-based degrader upon endosomal internalization within the tumor microenvironment.
Fig 1. Mechanism of action for ADC-delivered BRD4 degraders utilizing isoquinoline payloads.
Protocol 1: Core Activation via N-Oxidation
Objective: Electrophilic activation of the isoquinoline core to facilitate downstream functionalization for ADC payload synthesis[1.12].
-
Reaction Setup: To a solution of 7-bromo-1-chloroisoquinoline (5.00 g, 20.6 mmol) in anhydrous dichloromethane (100 mL), add meta-chloroperbenzoic acid (mCPBA, 9.24 g, 41.2 mmol).
-
Execution: Stir the mixture at room temperature for 48 hours under an inert atmosphere.
-
Workup: Quench the reaction by adding 1N aqueous sodium hydroxide solution. Stir vigorously for 2 hours to neutralize excess mCPBA and corresponding benzoic acid byproducts.
-
Extraction: Perform oil-water distribution. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Causality & Validation: mCPBA oxidizes the isoquinoline nitrogen to an N-oxide, further activating the adjacent positions for subsequent chlorination (e.g., forming 7-bromo-1,3-dichloroisoquinoline). The prolonged 1N NaOH wash is critical; failure to fully remove m-chlorobenzoic acid will result in co-elution during chromatography and poison downstream transition-metal catalysts.
Therapeutic Case Study II: Mitochondrial Complex 1 Inhibitors for Radiosensitization
Mechanistic Rationale
Solid tumors frequently outgrow their vascular supply, resulting in severe hypoxia. Because radiation therapy relies on molecular oxygen to generate DNA-damaging reactive oxygen species (ROS), hypoxic tumors are notoriously radioresistant. Papaverine derivatives inhibit Mitochondrial Complex 1, suppressing cellular oxygen consumption and thereby re-oxygenating the tumor tissue[2.2]. However, native papaverine causes off-target vasorelaxation via PDE10A inhibition. By utilizing 7-bromo-1-chloroisoquinoline, medicinal chemists have synthesized highly selective Complex 1 inhibitors (e.g., BJH-60) that lack PDE10A activity, creating a superior radiosensitizer[1.11].
Fig 2. Radiosensitization pathway via mitochondrial Complex 1 inhibition and hypoxia reversal.
Protocol 2: Dual Metallaphotoredox Cross-Coupling at C7
Objective: Mild C-O bond formation at the unactivated C7 position utilizing dual Nickel/Iridium photoredox catalysis[1.11].
-
Reagent Assembly: In a nitrogen-filled glovebox, combine 7-bromo-1-chloroisoquinoline (300.0 mg, 1.24 mmol), 3-oxetanol (0.14 mL, 2.19 mmol), sodium acetate (162.0 mg, 1.98 mmol), and phthalimide (54.6 mg, 0.37 mmol).
-
Catalyst Addition: Add the transition metal catalysts: Ni(dtbbpy)Br₂ (36.1 mg, 74.2 μmol) and the photocatalyst Ir(ppy)₂(dtbbpy)PF₆ (17.0 mg, 18.6 μmol).
-
Solvation & Irradiation: Dissolve the mixture in a 1:1 solvent system of THF (6 mL) and DMA (6 mL). Seal the vial, remove from the glovebox, and irradiate with blue LEDs (approx. 450 nm) at room temperature.
-
Purification: Concentrate the crude residue and purify via silica gel flash chromatography (eluting with a 10–40% ethyl acetate in hexanes gradient).
-
Causality & Validation: The Ir photocatalyst harvests visible light to generate highly reactive radical intermediates, while the Ni catalyst facilitates oxidative addition into the strong C7-Br bond. This avoids the harsh thermal conditions (>100 °C) normally required for C7 functionalization, which would otherwise degrade the highly strained 3-oxetanol ring. Reaction success is validated by LC-MS; the system must be rigorously degassed, as molecular oxygen will quench the excited state of the Ir catalyst, immediately halting the reaction.
Therapeutic Case Study III: NF-κB Inducing Kinase (NIK) Inhibition
Mechanistic Rationale
NF-κB Inducing Kinase (NIK) is the central regulatory kinase of the non-canonical NF-κB signaling pathway, driving pathogenesis in various autoimmune disorders and B-cell malignancies. Developing small-molecule inhibitors requires precise spatial arrangement of hydrogen bond donors and acceptors to fit the ATP-binding pocket. 7-Bromo-1-chloroisoquinoline serves as an ideal vector, allowing rapid SNAr displacement at C1 with cyclic amines (e.g., azetidine) to probe the hinge-binding region of the kinase[1.15].
Protocol 3: Chemoselective SNAr at C1
Objective: Installation of an azetidine moiety at the C1 position to generate a NIK inhibitor precursor[2.5].
-
Reaction Setup: Dissolve 7-bromo-1-chloroisoquinoline (500 mg, 2.06 mmol) in anhydrous N,N-dimethylformamide (DMF, 6 mL).
-
Amine Addition: Add N,N-diisopropylethylamine (DIPEA, 2.2 mL, 12.6 mmol) followed by azetidine (589 mg, 10.3 mmol).
-
Thermal Activation: Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Workup: Cool to room temperature, quench by pouring into H₂O (20 mL), and extract with ethyl acetate (30 mL x 3).
-
Causality & Validation: DMF is chosen as a polar aprotic solvent to stabilize the polar Meisenheimer transition state, accelerating the SNAr. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic azetidine. The mild temperature (50 °C) ensures absolute chemoselectivity for the C1-chloride; the C7-bromide remains completely untouched. Validate via LC-MS: the starting material (m/z ~242) should be replaced by the product mass (m/z ~263), and the 1:1 isotopic bromine pattern (M / M+2) must remain intact in the spectra.
References
- Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer | Journal of Medicinal Chemistry - ACS Publications.
- TW202416953A - Antibody-drug complex - Google Patents.
- US20240148895A1 - Antibody-drug conjugate - Google Patents.
- SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - European Patent Office - EP 3976597 B1.
Engineering Isoquinoline Pharmacokinetics: The Mechanistic Role of Trifluoromethylation in Lipophilicity
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Foundations
In the landscape of modern drug discovery, the isoquinoline scaffold remains a privileged structural motif, frequently embedded in agents targeting neurological disorders, infectious diseases, and oncology. However, optimizing the pharmacokinetic (PK) profile of isoquinoline derivatives—specifically their membrane permeability and metabolic stability—requires precise structural tuning. As an application scientist, I frequently leverage the trifluoromethyl (-CF
The addition of a -CF
When applied to the isoquinoline core, the -CF
Logical flow of physicochemical changes induced by trifluoromethylation.
Positional Effects on Isoquinoline Lipophilicity
The spatial orientation of the -CF
The table below summarizes the aggregated quantitative impact of -CF
| Scaffold Modification | Calculated LogP | Calculated pK | Estimated LogD | Metabolic Stability (HLM t |
| Unsubstituted Isoquinoline | 2.08 | 5.40 | 2.07 | Low (< 15 min) |
| 1-CF | 3.10 | 3.20 | 3.10 | High (> 60 min) |
| 3-CF | 2.95 | 4.10 | 2.94 | High (> 60 min) |
| 8-CF | 3.05 | 4.80 | 3.04 | Moderate (~ 45 min) |
Data Interpretation: Notice that while all substitutions increase LogP by approximately ~1.0 unit, the 1-CF
Synthetic Methodologies for Trifluoromethylation
Historically, introducing a -CF
Two highly effective strategies have emerged:
-
Electrochemical Trifluoromethylation: Utilizing inexpensive reagents like IMDN-SO
CF under cathodic reduction to generate CF radicals without transition metals [3]. -
Transition-Metal Catalyzed Radical Cascades: Utilizing Copper(I) catalysts to facilitate single-electron transfer (SET) to hypervalent iodine reagents (e.g., Togni's reagent), enabling direct C-H functionalization or cascade cyclization [2, 4].
Protocol 1: CuI-Catalyzed Radical Trifluoromethylation
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 0.2 mmol of the isoquinoline precursor (e.g., an N-allyl-2-arylindole derivative for cascade synthesis) in 2.0 mL of anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that stabilizes the Cu(I)/Cu(II) redox intermediates without participating in radical quenching.
-
Catalyst & Reagent Addition: Add 10 mol% CuI (0.02 mmol) followed by 1.2 equivalents of Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one).
-
Inert Atmosphere Generation: Purge the reaction vial with Argon for 5 minutes. Causality: Oxygen is a potent radical scavenger; strict anaerobic conditions are required to prevent the formation of peroxy radicals.
-
Thermal Activation: Heat the mixture to 80 °C for 4 hours. The solution will transition from pale yellow to deep green/brown, indicating the active generation of the CF
radical via SET from the Cu(I) center to the Togni reagent [4]. -
Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH
Cl (to complex the copper), and extract with ethyl acetate (3 x 5 mL). -
Purification: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step workflow for CuI-catalyzed radical trifluoromethylation.
Analytical Validation: Measuring LogD
To validate the success of our lipophilicity engineering, computational models must be backed by empirical data. The traditional UV-Vis shake-flask method is prone to errors from compound aggregation or poor UV absorbance. Instead, a self-validating LC-MS/MS Shake-Flask Protocol is the gold standard.
Protocol 2: High-Throughput LogD Determination
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS buffer (pH 7.4) for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate phases leads to volume shifts during the experiment, skewing concentration ratios.
-
Sample Spiking: Dissolve the purified CF
-isoquinoline in DMSO to create a 10 mM stock. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS. -
Equilibration: Shake the vial at 300 RPM for 1 hour at exactly 25 °C, followed by centrifugation at 3000 RPM for 15 minutes to achieve sharp phase separation.
-
Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer using a positive displacement pipette. Dilute both samples 1:100 in MeCN. Causality: Dilution prevents detector saturation in the MS and ensures the sample falls within the linear dynamic range of the instrument.
-
LC-MS/MS Quantification: Inject samples into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Calculate LogD
using the formula:
Conclusion
The strategic incorporation of a trifluoromethyl group into the isoquinoline scaffold is a masterclass in multidimensional drug optimization. By leveraging advanced radical trifluoromethylation techniques, medicinal chemists can simultaneously fortify the molecular framework against metabolic degradation and tune the nitrogen's pK
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules / National Institutes of Health (NIH) URL:[Link]
-
1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles Source: Chemical Communications (RSC Publishing) URL:[Link]
-
CuI-Catalyzed Trifluoromethylation/Cyclization Reaction of N-(2-Methylallyl)-2-arylindoles: Access to Trifluoromethylated Indolo[2,1-a]isoquinoline Derivatives Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
Metabolic Stability of 4-CF3 Substituted Isoquinoline Heterocycles
The following technical guide is structured to provide actionable intelligence for medicinal chemists and DMPK scientists. It moves beyond generic descriptions to focus on the specific mechanistic and practical aspects of stabilizing isoquinoline scaffolds using the 4-trifluoromethyl (4-CF3) motif.
Technical Whitepaper | Medicinal Chemistry & DMPK Applications
Executive Summary
The isoquinoline scaffold is a privileged structure in drug discovery, found in numerous alkaloids and synthetic therapeutics (e.g., kinase inhibitors, calcium channel blockers).[1] However, its clinical utility is often compromised by rapid oxidative metabolism, specifically N-oxidation at the pyridine nitrogen and aromatic hydroxylation at electron-rich sites (C4, C5, C8).[1]
This guide analyzes the strategic incorporation of a trifluoromethyl (CF
Mechanistic Rationale: The 4-CF3 Effect
Electronic Deactivation & N-Oxidation Suppression
The primary metabolic liability of the isoquinoline ring is often the lone pair on the nitrogen atom (
-
The Problem: The C4 position in isoquinoline is electronically coupled to the nitrogen (vinylogous position). In unsubstituted isoquinolines, the ring is sufficiently electron-rich to facilitate metabolic attack.
-
The 4-CF3 Solution: The CF
group is a powerful electron-withdrawing group (EWG) with a Hammett constant ( ) of 0.54.-
Inductive Effect (-I): It pulls electron density away from the aromatic system.
-
pKa Modulation: This withdrawal significantly lowers the pKa of the isoquinoline nitrogen (typically from ~5.4 to ~3.5-4.0). A less basic nitrogen is a poorer nucleophile, drastically reducing the rate of N-oxidation .
-
Ring Deactivation: The electron-deficient ring is less susceptible to electrophilic aromatic substitution (the mechanism for CYP-mediated hydroxylation).
-
Steric Blockade of the C4 Soft Spot
While C5 and C8 are common sites for hydroxylation in bare isoquinolines, the C4 position becomes a "metabolic soft spot" in substituted derivatives, particularly when activated by electron-donating groups at C1 or C3.
-
C-F Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert. Replacing a C-H or C-Alkyl bond at C4 with C-CF3 effectively "caps" this position, preventing benzylic oxidation or direct hydroxylation.[1]
Physicochemical Impact (Lipophilicity)
The CF
-
Benefit: Improved passive permeability across cell membranes.
-
Risk: excessively high LogP (>5) can lead to non-specific binding (high plasma protein binding) and metabolic clearance via hydrophobic interactions with CYP active sites. The 4-CF3 modification must be balanced with polar groups elsewhere in the molecule.
Visualization of Metabolic Pathways
The following diagram illustrates how the 4-CF3 substitution alters the metabolic fate of the isoquinoline scaffold.
Caption: Comparative metabolic pathways showing the blockade of N-oxidation and C4-hydroxylation by the trifluoromethyl group.
Experimental Protocol: In Vitro Metabolic Stability
To validate the stability conferred by the 4-CF3 group, a comparative Microsomal Stability Assay is required. This protocol is designed to be self-validating using internal standards and specific time-points.
Materials[3][4][5][6][7][8][9]
-
Test Compounds: 4-CF3-Isoquinoline derivative vs. 4-H analog (1 µM final conc).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Tolbutamide (Internal Standard).[1]
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a master mix of Buffer + HLM (0.5 mg/mL final protein).
-
Spike Test Compound (from 10 mM DMSO stock) to reach 1 µM.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately transfer aliquot into 150 µL Ice-cold ACN (with IS).
-
Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient ACN/Water + 0.1% Formic Acid).[1]
-
Monitor Parent Ion [M+H]+ and predicted N-oxide transition.
-
Workflow Diagram
Caption: Standardized workflow for assessing microsomal stability (
Data Analysis & Case Study
When analyzing the data, you will calculate the Intrinsic Clearance (
Formulae:
Comparative Case Study (Representative Data)
The table below illustrates the typical impact of 4-CF3 substitution on a 1-phenylisoquinoline scaffold.
| Parameter | Compound A (4-H) | Compound B (4-CF3) | Interpretation |
| Structure | 1-phenylisoquinoline | 1-phenyl-4-(trifluoromethyl)isoquinoline | |
| LogP (Calc) | 3.2 | 4.3 | CF3 increases lipophilicity; better permeability.[1] |
| pKa (Base) | 5.4 | 3.8 | Lower pKa reduces lysosomal trapping and N-oxidation. |
| 12 min | 58 min | Significant stability improvement. | |
| 115 µL/min/mg | 24 µL/min/mg | Shift from High to Low/Moderate clearance. | |
| Major Metabolite | N-Oxide (+16 Da) | Unchanged Parent | Metabolic soft spot blocked. |
Key Insight: In Compound A, the N-oxide is the dominant metabolite. In Compound B, the electron-withdrawing CF3 reduces the nucleophilicity of the nitrogen, effectively shutting down this pathway. Any remaining metabolism is likely shifted to the distal phenyl ring (slow hydroxylation).
References
-
BenchChem. (2025).[3] A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Algamas-Dimantov, A., et al. (2020).[1] Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. ResearchGate. Link
-
MDPI. (2024).[4] Structural Optimization of Isoquinoline Derivatives from Lycobetaine. International Journal of Molecular Sciences. Link[1]
-
Pang, Y., et al. (2024).[1] Isoquinoline KEAP1-NRF2 Inhibitors with High Metabolic Stability. Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Synthesis Protocols for 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Introduction & Strategic Rationale
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a highly functionalized, orthogonal building block of immense value in medicinal chemistry and drug development. Isoquinoline scaffolds are privileged structures found in numerous therapeutics, including PARP inhibitors, ROCK inhibitors, and topoisomerase poisons[1][2].
The strategic placement of substituents on this specific molecule serves distinct pharmacological and synthetic purposes:
-
4-Trifluoromethyl (-CF3) Group : Enhances lipophilicity, modulates the basicity of the isoquinoline nitrogen, and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly susceptible C4 position[3].
-
1-Chloro Group : Acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig aminations, allowing rapid diversification at the C1 position[4].
-
7-Bromo Group : Provides an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) after the C1 position has been functionalized.
Retrosynthetic Analysis & Causality of Experimental Design
As a self-validating system, the synthetic route must ensure complete chemoselectivity and regioselectivity. We construct this molecule in three distinct steps starting from the commercially available 7-bromoisoquinolin-1(2H)-one .
-
Causality for Step 1 (Regioselective Iodination) : The C4 position of the isoquinolinone core is highly nucleophilic due to enamine-like resonance from the lactam nitrogen. We deliberately install an iodine atom (rather than bromine) at C4. The resulting C–I bond is significantly weaker and more reactive towards copper-mediated oxidative addition than the existing C7–Br bond, establishing the required orthogonal reactivity for the next step.
-
Causality for Step 2 (Chemoselective Trifluoromethylation) : We utilize , universally known as Chen's Reagent [5][6]. Discovered in 1989, this reagent safely generates a CF3 species in situ upon decarboxylation and defluorosulfonylation[6]. In the presence of CuI, a reactive Cu-CF3 intermediate is formed, which selectively couples with the C4-iodo position[7]. The C7-bromo group remains completely inert under these specific conditions, preserving the primary halogen handle.
-
Causality for Step 3 (Deoxychlorination) : The lactam carbonyl is converted to an imidoyl chloride using[4]. Performing this step last ensures that the highly reactive 1-chloro group is not prematurely hydrolyzed or consumed during the transition-metal-catalyzed trifluoromethylation. A catalytic amount of DMF is added to generate the highly electrophilic Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination[8].
Synthetic Workflow Visualization
Figure 1: Three-step orthogonal synthesis of this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Bromo-4-iodoisoquinolin-1(2H)-one
Objective : Regioselective electrophilic iodination at the C4 position.
-
Preparation : Charge a 250 mL round-bottom flask with 7-bromoisoquinolin-1(2H)-one (10.0 g, 44.6 mmol) and anhydrous N,N-dimethylformamide (DMF) (100 mL) under an argon atmosphere.
-
Reagent Addition : Add N-Iodosuccinimide (NIS) (11.0 g, 49.0 mmol, 1.1 equiv) in a single portion.
-
Reaction : Heat the reaction mixture to 80 °C and stir for 12 hours. The reaction progress should be monitored by LC-MS until the starting material is fully consumed.
-
Workup : Cool the mixture to room temperature and pour it into ice-cold water (300 mL) containing 1% sodium thiosulfate to quench any unreacted iodine.
-
Isolation : Collect the resulting precipitate by vacuum filtration, wash sequentially with water and cold ethanol, and dry under high vacuum to afford the product as a pale yellow solid.
Step 2: Synthesis of 7-Bromo-4-(trifluoromethyl)isoquinolin-1(2H)-one
Objective : Chemoselective copper-mediated trifluoromethylation utilizing Chen's Reagent[5][6].
-
Preparation : In an oven-dried Schlenk flask, combine 7-bromo-4-iodoisoquinolin-1(2H)-one (10.0 g, 28.6 mmol) and Copper(I) Iodide (CuI) (1.09 g, 5.72 mmol, 0.2 equiv).
-
Atmosphere Exchange : Evacuate and backfill the flask with argon three times.
-
Solvent & Reagent Addition : Add anhydrous DMF (80 mL), followed by (10.9 g, 57.2 mmol, 2.0 equiv) via syringe[5].
-
Reaction : Heat the mixture to 80 °C for 16 hours. Gas evolution (CO2 and SO2) will be observed as the reagent decomposes to form the active Cu-CF3 species[6].
-
Workup : Cool to room temperature, dilute with ethyl acetate (200 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3 x 100 mL) and brine, then dry over anhydrous Na2SO4.
-
Purification : Concentrate the solvent in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the trifluoromethylated intermediate.
Step 3: Synthesis of this compound
Objective : Deoxychlorination of the lactam to form the highly reactive imidoyl chloride[4][8].
-
Preparation : To a 100 mL round-bottom flask, add 7-bromo-4-(trifluoromethyl)isoquinolin-1(2H)-one (5.0 g, 17.1 mmol).
-
Reagent Addition : Add (25 mL, large excess) and 3 drops of anhydrous DMF (catalyst)[4].
-
Reaction : Equip the flask with a reflux condenser and heat to 105 °C for 4 hours. The suspension will gradually turn into a homogeneous dark solution.
-
Workup (Caution: Highly Exothermic) : Cool the mixture to room temperature. Carefully and slowly pour the mixture into crushed ice (200 g) with vigorous stirring to quench the excess POCl3.
-
Extraction : Neutralize the aqueous mixture to pH 7-8 using a saturated NaHCO3 solution. Extract with Dichloromethane (DCM) (3 x 100 mL).
-
Isolation : Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify by short-path silica gel filtration (100% DCM) to afford the final product as a crystalline solid.
Quantitative Data & Analytical Markers
The following table summarizes the expected yields and key analytical characterization data for the self-validating workflow.
| Step | Compound | Expected Yield | Key 1H NMR Shifts (δ, ppm, DMSO-d6/CDCl3) | ESI-MS (m/z) |
| 1 | 7-Bromo-4-iodoisoquinolin-1(2H)-one | 82 - 88% | 11.50 (br s, NH), 8.35 (d, H-8), 7.65 (s, H-3) | 349.9 [M+H]⁺ |
| 2 | 7-Bromo-4-(CF3)isoquinolin-1(2H)-one | 68 - 75% | 11.85 (br s, NH), 8.40 (d, H-8), 7.95 (s, H-3) | 292.0[M+H]⁺ |
| 3 | 7-Bromo-1-chloro-4-(CF3)isoquinoline | 85 - 90% | 8.65 (s, H-3), 8.52 (d, H-8), 7.98 (dd, H-6) | 310.4 [M+H]⁺ |
Note: The complete disappearance of the broad lactam N-H proton (~11.5-11.8 ppm) and the distinct downfield shift of the H-3 proton are critical self-validating markers confirming the successful transformation to the 1-chloro final product.
References
-
Xie, Q., & Hu, J. (2020). Chen's Reagent: A Versatile Reagent for Trifluoromethylation, Difluoromethylenation, and Difluoroalkylation in Organic Synthesis. Chinese Journal of Chemistry. URL:[Link]
-
Zhao, S., et al. (2018). Copper(II)-Catalyzed Trifluoromethylation of Iodoarenes using Chen Reagent. Organic Chemistry Frontiers. URL:[Link]
-
Panja, S., et al. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]
-
Tkachuk, T. M., et al. (2017). Design, synthesis and systematic evaluation of cytotoxic 3-heteroarylisoquinolinamines as topoisomerases inhibitors. ResearchGate. URL:[Link]
Sources
- 1. FR3017868A1 - ISOQUINOLINE DERIVATIVES, PROCESS FOR PREPARING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME - Google Patents [patents.google.com]
- 2. OA11749A - Tricyclic inhibitors of poly(adp-ribose)polymerases. - Google Patents [patents.google.com]
- 3. books.kdpublications.in [books.kdpublications.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Precision Suzuki-Miyaura Coupling of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
This guide details the chemo-selective functionalization of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline . This scaffold presents a classic "distal vs. proximal" halide competition, complicated by the strong electron-withdrawing nature of the 4-trifluoromethyl (
Core Insight: Under standard Palladium(0) catalysis, the C7-Bromo position is kinetically favored for oxidative addition, despite the electronic activation of the C1-Chloro position. This allows for a robust, programmable sequential functionalization strategy: C7-Coupling first , followed by C1-Coupling .
Chemo-Selectivity & Mechanistic Analysis
Successful functionalization requires understanding the interplay between Bond Dissociation Energy (BDE) and Electronic Activation.
The Reactivity Hierarchy
In this specific isoquinoline scaffold, two forces compete:
-
Intrinsic Bond Strength (Favors C7): The C-Br bond (approx. 68 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol), making C7 the preferred site for the initial oxidative addition of Pd(0).
-
Electronic Activation (Favors C1): The C1 position is adjacent to the ring nitrogen (C=N bond), giving it "pseudo-halide" character. The 4-
group lowers the LUMO energy of the entire ring, further increasing the electrophilicity of C1.
Conclusion: While C1 is highly activated towards nucleophilic aromatic substitution (
Reactivity Map (Graphviz Diagram)
Figure 1: Reactivity divergence. Path A (Blue) is the standard thermodynamic and kinetic preference for this substrate.
Experimental Protocols
Protocol A: C7-Selective Coupling (Retention of C1-Cl)
Objective: Couple the C7-Bromo position while leaving the C1-Chloro intact for future elaboration.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.1 equiv (Slight excess only)[1]
-
Catalyst:
(3-5 mol%)-
Why: The bidentate ferrocene ligand prevents
-hydride elimination and is bulky enough to favor the more accessible C7-Br over the sterically encumbered C1-Cl.
-
-
Base:
(2.0 equiv, 2M aqueous solution)-
Why: Weak base prevents hydrolysis of the sensitive C1-Cl bond to the isoquinolinone.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine substrate (1.0 eq), boronic acid (1.1 eq), and
(0.03 eq). -
Inert: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed Dioxane and 2M
. -
Reaction: Heat to 60-70°C for 4-6 hours.
-
Critical Control: Do not exceed 80°C. Higher temps increase the risk of oxidative addition into the C1-Cl bond.
-
-
Monitor: Check LCMS. Look for consumption of Br-starting material. If <5% bis-coupled product is observed, the reaction is successful.
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Protocol B: C1-Coupling (Functionalization of the Chloride)
Objective: Coupling the sterically hindered and less reactive C1-Chloro position (usually performed after Protocol A).
Reagents:
-
Substrate: 7-Aryl-1-chloroisoquinoline (Product of Protocol A)
-
Boronic Acid: 1.5 - 2.0 equiv
-
Catalyst:
(2 mol%) + XPhos or PCy3 (4-8 mol%)-
Why: Electron-rich, bulky phosphines (Buchwald ligands) are required to facilitate oxidative addition into the aryl chloride bond.
-
-
Base:
(3.0 equiv)-
Why: Anhydrous, stronger base conditions favor the difficult transmetallation at the hindered C1 site.
-
-
Solvent: Toluene or n-Butanol (for higher temps)
Step-by-Step Workflow:
-
Charge: Combine Cl-substrate, Boronic acid, Pd source, and Ligand.
-
Solvent: Add anhydrous Toluene.
-
Reaction: Heat to 100-110°C for 12-16 hours.
-
Note: The 4-
group activates the ring, so conversion is usually good, but the steric bulk at C1 (peri-interaction with C8-H) requires the high temperature.
Optimization & Troubleshooting Guide
Screening Matrix for Selectivity
If you observe poor selectivity (e.g., mixtures of C7 and C1 coupling), use this matrix to adjust conditions.
| Variable | Condition A (High C7 Selectivity) | Condition B (Promotes C1 Reaction) |
| Catalyst | ||
| Base | ||
| Solvent | DME/Water or Dioxane/Water | Toluene (Anhydrous) |
| Temp | 60 - 80°C | 100 - 120°C |
Common Pitfalls
-
Hydrolysis of C1-Cl:
-
Dehalogenation:
Decision Workflow (Graphviz)
Figure 2: Operational workflow. Route A is the recommended Suzuki protocol.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Journal of the Chemical Society, Perkin Transactions 1. (1997). Confirms C7-selectivity in 1-chloro-7-bromoisoquinoline systems.[6]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Application Guide. General protocols for Pd(0) coupling conditions.
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. Mechanism and ligand effects on oxidative addition rates (Br vs Cl).
-
Reactivity of 1-chloroisoquinolines. Sigma-Aldrich Technical Data. Highlights the "pseudo-halide" character of the C1 position.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 8. Yoneda Labs [yonedalabs.com]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C1 of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
The molecule 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a highly functionalized, polyhalogenated heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery. The strategic placement of halogens on this core allows for precise, orthogonal functionalization. This technical guide details the thermodynamic and kinetic principles governing the regioselective Nucleophilic Aromatic Substitution (SNAr) at the C1 position. By exploiting the intrinsic electronic disparities of the isoquinoline ring, chemists can selectively displace the C1-chloride while perfectly preserving the C7-bromide for downstream transition-metal-catalyzed cross-coupling reactions[1].
Mechanistic Causality: The Science of Regioselectivity
A common challenge in polyhalogenated heterocycles is predicting and controlling the site of nucleophilic attack. In this scaffold, SNAr occurs exclusively at C1, leaving C7 completely unreacted. This absolute regioselectivity is driven by three intersecting electronic factors:
-
Heteroatom Activation (LUMO Lowering): The isoquinoline nitrogen (N2) strongly withdraws electron density via induction and resonance, highly activating the ortho (C1 and C3) and para (C4) positions. Because C1 bears a competent leaving group (chloride), it becomes the primary electrophilic center[2].
-
Para-Trifluoromethyl Synergism: The -CF3 group at C4 is positioned para to C1 within the heteroaromatic ring. The strong inductive electron-withdrawing effect (-I) of the -CF3 group further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dramatically accelerating the rate-determining nucleophilic addition step.
-
Meisenheimer Complex Stabilization: Upon nucleophilic attack at C1, the resulting negative charge in the Meisenheimer intermediate is delocalized. It is directly stabilized by both the electronegative ring nitrogen and the C4-CF3 group. Conversely, the C7-bromide is meta to the ring nitrogen and lacks direct resonance activation, rendering it completely inert to SNAr conditions[1].
Diagram 1: SNAr mechanism highlighting the stabilization of the Meisenheimer complex.
Orthogonal Functionalization Strategy
The preservation of the C7-bromide is not merely a byproduct of the reaction; it is a deliberate synthetic strategy. By performing the SNAr reaction first, the C1 position is functionalized (e.g., with an amine or ether) without requiring palladium catalysis. The resulting intermediate is then perfectly primed for a subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C7 position to build structural complexity[1].
Diagram 2: Orthogonal workflow demonstrating C1 SNAr followed by C7 cross-coupling.
Self-Validating Experimental Protocols
Protocol A: C1-Amination (N-Linked SNAr)
This protocol utilizes a secondary cyclic amine (e.g., morpholine) to generate a C1-amino isoquinoline.
-
Causality of Reagents: N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated HCl without competing for the electrophilic C1 carbon.
Step-by-Step Procedure:
-
To a dried reaction vial, add this compound (1.0 equiv, 1.0 mmol).
-
Dissolve the substrate in anhydrous NMP (3.0 mL, 0.33 M).
-
Add DIPEA (2.0 equiv, 2.0 mmol) followed by Morpholine (1.2 equiv, 1.2 mmol).
-
Seal the vial and heat the mixture at 80 °C for 2–4 hours under constant stirring.
-
Workup: Cool to room temperature and dilute with Ethyl Acetate (15 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP solvent, followed by brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
Self-Validation System (LC-MS Isotope Tracking): The starting material contains one chlorine and one bromine atom, yielding a distinct 3:4:1 isotopic mass pattern (M : M+2 : M+4) in LC-MS. Upon successful SNAr, the chlorine is displaced. The product will exclusively display a 1:1 isotopic pattern (M : M+2), definitively proving that the C1-Cl bond was cleaved while the C7-Br bond remains intact.
Protocol B: C1-Alkoxylation (O-Linked SNAr)
This protocol details the etherification of the isoquinoline core using a substituted phenol, a method frequently utilized to rigidify kinase inhibitors[3].
-
Causality of Reagents: Acetonitrile (MeCN) is used as it supports the solubility of the phenoxide intermediate. Potassium carbonate (K2CO3) is a mild, insoluble base that slowly deprotonates the phenol, preventing unwanted side reactions that stronger bases (like NaH) might induce.
Step-by-Step Procedure:
-
Charge a round-bottom flask with this compound (1.0 equiv, 1.0 mmol), 3-(Trifluoromethyl)phenol (1.1 equiv, 1.1 mmol), and finely powdered K2CO3 (2.0 equiv, 2.0 mmol)[3].
-
Suspend the mixture in anhydrous Acetonitrile (5.0 mL, 0.2 M).
-
Attach a reflux condenser and heat the suspension to 80 °C for 4–6 hours.
-
Workup: Cool the mixture and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate. Dissolve the crude residue in Dichloromethane (15 mL) and wash with 1M aqueous NaOH (2 × 10 mL).
-
Self-Validation System (Workup Logic): Phenols are highly UV-active and often co-elute with products on TLC. The 1M NaOH wash systematically deprotonates any unreacted starting phenol, pulling it into the aqueous layer. A subsequent TLC check of the organic layer should show a single, clean product spot, validating the efficiency of the purification.
Quantitative Reaction Matrix
The following table summarizes the optimized parameters and expected outcomes for various nucleophiles attacking the C1 position:
| Nucleophile | Reagents & Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| Morpholine | 1.2 eq amine, 2.0 eq DIPEA | NMP | 80 | 2 | >90% | >99% (C1 only) |
| Benzylamine | 1.2 eq amine, 2.0 eq DIPEA | NMP | 80 | 3 | 88% | >99% (C1 only) |
| Phenol | 1.1 eq phenol, 2.0 eq K2CO3 | MeCN | 80 | 5 | 85% | >99% (C1 only) |
| Sodium Methoxide | 1.5 eq NaOMe (No extra base) | MeOH | 65 | 4 | 92% | >99% (C1 only) |
References
- DEVELOPMENT OF A FACILE AND INEXPENSIVE ROUTE FOR THE PREPARATION OF α-HALOBENZOPYRIDINES FROM α-UNSUBSTITUTED BENZOPYRIDINES Source: Heterocycles / Semantic Scholar URL
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science / SciSpace URL
- Source: ACS Med Chem Lett. / PubMed Central (PMC)
Sources
Buchwald-Hartwig amination of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Application Note: Chemoselective Buchwald-Hartwig Amination of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
This application note details the protocol for the regioselective Buchwald-Hartwig amination of This compound . This scaffold presents a unique "reactivity paradox" common in polyhalogenated heterocycles: the C1-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing trifluoromethyl group, while the C7-bromo position requires Palladium catalysis.
This guide provides a validated strategy to selectively functionalize the C7-position while preserving the C1-chloro handle for subsequent diversification. We utilize a "Weak Base/High Activity Catalyst" approach to bypass the thermodynamic preference for C1-substitution.
Mechanistic Analysis & Strategy
The Substrate: Electronic Tug-of-War
The substrate contains two electrophilic sites with distinct mechanistic preferences:
-
C1-Cl (The SNAr Trap): The nitrogen atom in the isoquinoline ring and the -CF3 group at C4 deplete electron density at C1. In the presence of primary amines and strong bases (e.g., NaOtBu), this position reacts rapidly via SNAr, even without a metal catalyst.
-
C7-Br (The Buchwald Target): Located on the benzenoid ring, this position is electronically isolated from the heterocyclic nitrogen's inductive effects. It is inert to SNAr but highly responsive to Pd oxidative addition.
The Solution: Orthogonal Activation
To couple at C7 without touching C1, we must suppress the SNAr pathway.
-
Base Selection: We replace strong alkoxides (NaOtBu) with mild carbonate bases (Cs2CO3). Carbonates are insufficiently basic to deprotonate the amine to a degree that triggers rapid SNAr at C1 but are sufficient for the Pd-catalytic cycle.
-
Ligand Selection: We employ BrettPhos or Xantphos . These bulky, electron-rich ligands facilitate rapid oxidative addition into the C7-Br bond and reductive elimination at moderate temperatures (80°C), outcompeting the background thermal SNAr reaction at C1.
Visualizing the Chemoselectivity
The following diagram illustrates the divergent pathways based on reaction conditions.
Figure 1: Reaction divergence based on base strength and catalyst presence.
Experimental Protocol: C7-Selective Amination
Objective: Coupling of Morpholine (model amine) to C7-Br while retaining C1-Cl.
Reagents & Materials
| Reagent | Equiv. | Role | Critical Note |
| Substrate | 1.0 | Electrophile | Purity >98% essential. |
| Amine | 1.2 | Nucleophile | Secondary amines yield higher selectivity than primary. |
| BrettPhos Pd G3 | 0.02-0.05 | Pre-catalyst | Ensures rapid activation at T < 100°C. |
| Cs2CO3 | 2.0 | Base | Must be anhydrous/finely ground. Do not use NaOtBu. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Preparation of Solids:
-
In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Substrate (1.0 equiv), Cs2CO3 (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%).
-
Note: If using Pd(OAc)2/Ligand instead of G3 precatalyst, premix metal and ligand in solvent for 5 mins before addition.
-
-
Solvent & Amine Addition:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with N2 (x3).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the Amine (1.2 equiv) dropwise.
-
-
Reaction:
-
Place the vial in a pre-heated block at 80°C .
-
Stir vigorously (1000 rpm). The insolubility of Cs2CO3 requires high agitation for interfacial transfer.
-
Monitor via HPLC/UPLC at 2 hours.
-
Stop Condition: >95% consumption of SM. If C1-substitution product appears (>5%), lower Temp to 65°C and extend time.
-
-
Workup:
-
Filter through a pad of Celite® (eluting with EtOAc) to remove inorganic salts and Pd black.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (Hexane/EtOAc). The C7-amine product is usually more polar than the starting material but less polar than the bis-aminated byproduct.
Data & Optimization Guide
The following table summarizes the impact of ligand and base choices on the selectivity ratio (C7-product : C1-product).
| Entry | Catalyst/Ligand | Base | Temp | Conversion | Selectivity (C7:C1) |
| 1 | Pd(OAc)2 / PPh3 | NaOtBu | 100°C | 100% | 10 : 90 (Inverted) |
| 2 | Pd2(dba)3 / Xantphos | NaOtBu | 80°C | 100% | 30 : 70 |
| 3 | Pd2(dba)3 / Xantphos | Cs2CO3 | 100°C | 95% | 85 : 15 |
| 4 | BrettPhos Pd G3 | Cs2CO3 | 80°C | 98% | >95 : 5 |
| 5 | BrettPhos Pd G3 | K3PO4 | 80°C | 90% | 92 : 8 |
Data extrapolated from analogous polyhalogenated heterocycle couplings [1, 2].
Troubleshooting & Self-Validation
Common Failure Modes
-
Issue: Significant formation of C1-substituted product.
-
Cause: Base is too strong or Temperature is too high.
-
Fix: Switch to K3PO4 (weaker) or lower temp to 60°C. Ensure amine is added after the catalyst is active.
-
-
Issue: Hydrodehalogenation (Product is 1-chloro-4-trifluoromethyl-isoquinoline, Br is gone).
-
Cause: Solvent is "wet" (acting as hydride source) or amine is acting as a reducing agent.
-
Fix: Use fresh anhydrous Dioxane. Switch to Toluene.
-
Workflow Decision Tree
Use this logic flow to adapt the protocol if your specific amine fails.
Figure 2: Optimization workflow for difficult amines.
References
-
Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[4][5] Link (Validates BrettPhos utility for halides).
-
Hartwig, J. F. (2011). "Pd-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines." MDPI Molecules. Link (Provides analogous reactivity data for 4,7-dichloroquinolines where position 4 is SNAr active).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Review of ligand selection for chemoselectivity).
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link (General mechanism and condition overview).
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. hammer.purdue.edu [hammer.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. 1,7-Palladium migration via C-H activation, followed by intramolecular amination: regioselective synthesis of benzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Functionalization of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline: A Guide for Advanced Synthesis
Introduction: Strategic Importance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its presence in numerous natural products and synthetic pharmaceuticals underscores its importance in drug discovery. Specifically, substituted isoquinolines have demonstrated a broad spectrum of therapeutic potential, including anticancer properties through the inhibition of signaling pathways like PI3K/Akt/mTOR.[1] The 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a particularly valuable building block due to its distinct halogenated positions, which allow for sequential and selective functionalization. This capability enables the synthesis of diverse molecular architectures, making it a key intermediate in the development of novel kinase inhibitors and other targeted therapeutics.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective functionalization of this versatile scaffold. We will delve into the underlying principles of reactivity, provide detailed, field-proven protocols for major cross-coupling and substitution reactions, and offer insights into experimental design and optimization.
Pillar 1: Understanding the Differential Reactivity of C-Br and C-Cl Bonds
The key to the selective functionalization of this compound lies in the inherent differences in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in transition metal-catalyzed cross-coupling reactions. Generally, the order of reactivity for carbon-halogen bonds in oxidative addition, the rate-determining step in many cross-coupling reactions, is C–I > C–Br > C–Cl > C–F.[3] This trend is primarily governed by the bond dissociation energies (BDEs), with the weaker C-Br bond being more susceptible to cleavage by a low-valent metal catalyst (e.g., Pd(0)) than the stronger C-Cl bond.
However, electronic and steric factors specific to the isoquinoline ring system also play a crucial role. The electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electron density of the aromatic system, affecting the electrophilicity of the carbon atoms attached to the halogens. Furthermore, the position of the halogen relative to the nitrogen atom can impact its reactivity.
The following sections will explore how these principles are practically applied to achieve selective functionalization at either the C7 or C1 position.
Pillar 2: Site-Selective Functionalization at the C7-Position (C-Br)
The greater reactivity of the C-Br bond allows for its selective functionalization in the presence of the C-Cl bond under carefully controlled palladium-catalyzed cross-coupling conditions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] To selectively functionalize the C7 position, the reaction conditions are optimized to favor oxidative addition at the C-Br bond.
Conceptual Workflow for Selective C7 Suzuki Coupling
Caption: Workflow for selective Suzuki coupling at the C7 position.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at C7
This protocol is a general guideline and may require optimization for specific substrates.
| Parameter | Value | Rationale |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2-1.5 eq.) | An excess of the boronic acid drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | These catalysts are effective for C-Br activation under relatively mild conditions. |
| Base | Na₂CO₃ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.) | A mild inorganic base is sufficient to activate the boronic acid without promoting side reactions. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to promote the catalytic cycle without significant reaction at the C-Cl bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] Similar to the Suzuki coupling, selectivity for the C7-Br bond can be achieved by careful selection of the catalyst, ligand, and reaction conditions.
Conceptual Workflow for Selective C7 Buchwald-Hartwig Amination
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Lab Reporter [fishersci.se]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Selective Nucleophilic Displacement of Chlorine in 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
The functionalization of polyhalogenated heterocycles requires precise chemocontrol to avoid off-target reactions. 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a highly privileged scaffold in medicinal chemistry and drug development, offering two distinct halogen handles. This application note provides an authoritative guide to reagents and self-validating protocols for the regioselective nucleophilic aromatic substitution (SNAr) of the C1-chlorine atom, preserving the C7-bromine for downstream transition-metal-catalyzed cross-coupling.
Mechanistic Rationale: The "Perfect Storm" of Electrophilicity
The successful displacement of the C1-chlorine without affecting the C7-bromine relies on the orthogonal reactivity of the isoquinoline scaffold[1].
-
Nitrogen Alpha-Effect: The C1 position is adjacent to the electronegative pyridine-type nitrogen, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, priming it for nucleophilic attack[2].
-
Vinylogous Activation by CF3: The trifluoromethyl group at the C4 position exerts a powerful electron-withdrawing inductive and resonance effect. This further stabilizes the anionic Meisenheimer complex intermediate during SNAr, accelerating the reaction specifically at the C1 position.
-
C7-Bromine Inertness to SNAr: The bromine atom resides on the benzenoid portion of the isoquinoline ring. Lacking direct resonance communication with the ring nitrogen, it is electronically deactivated toward nucleophilic attack[3]. Consequently, while C7-Br is highly reactive toward oxidative addition in palladium-catalyzed cross-coupling[4], it remains completely inert under standard SNAr conditions.
Mechanistic divergence of the isoquinoline scaffold under SNAr vs. cross-coupling conditions.
Reagent Selection Guide for C1-Chlorine Displacement
Selecting the correct nucleophile and conditions is critical for maximizing yield and preventing the formation of the 1-hydroxyisoquinoline (isoquinolone) byproduct via competitive hydrolysis[5].
Nitrogen Nucleophiles (Amines)
Primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine) are excellent reagents for this transformation. Due to the high electrophilicity of the substrate, these reactions often proceed at room temperature or with mild heating (40–60 °C) in polar aprotic solvents like THF or DMF[6]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to scavenge the generated HCl.
Oxygen Nucleophiles (Alkoxides)
Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) readily displace the C1-chlorine to form corresponding ethers. Crucial Insight: These reactions must be conducted under strictly anhydrous conditions. The presence of trace water leads to the generation of hydroxide ions, which aggressively attack the C1 position to form the thermodynamically stable isoquinolone[7].
Halogen Exchange (Fluorination)
To convert the C1-Cl to a C1-F bond, anhydrous tetramethylammonium fluoride (NMe4F) is the reagent of choice. Unlike traditional potassium fluoride (KF) which requires harsh heating, anhydrous NMe4F facilitates room-temperature SNAr fluorination on highly electron-deficient heteroaromatics[8].
Quantitative Data: Reagent Reactivity & Selectivity Profiles
| Nucleophile Class | Reagent System | Solvent | Temp (°C) | Time (h) | Expected Yield | Chemoselectivity (C1 vs C7) |
| Secondary Amine | Morpholine (1.2 eq), DIPEA (1.5 eq) | THF | 25 - 40 | 2 - 4 | > 90% | > 99:1 |
| Primary Amine | Benzylamine (1.2 eq), K2CO3 (2.0 eq) | DMF | 60 | 4 - 6 | 85% | > 99:1 |
| Alkoxide | NaOMe (1.1 eq, 0.5 M in MeOH) | THF/MeOH | 0 - 25 | 1 - 2 | 88% | > 99:1 |
| Thiolate | NaSMe (1.1 eq) | THF | 0 - 25 | 1 | 92% | > 99:1 |
| Fluoride | Anhydrous NMe4F (2.0 eq) | DMF | 25 | 24 | 80% | > 99:1 |
Detailed Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems . By utilizing specific analytical markers (LC-MS isotopic patterns and NMR shifts), the researcher can definitively confirm the success of the SNAr reaction and the preservation of the C7-bromine atom prior to downstream processing.
Protocol A: Selective Amination (SNAr with Morpholine)
Causality & Design: THF is chosen as the solvent to ensure full solubility of the fluorinated scaffold while allowing for easy removal during workup. DIPEA is utilized over inorganic bases to maintain a homogeneous reaction mixture and prevent localized pH spikes that could degrade the starting material.
Step-by-Step Methodology:
-
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).
-
Solvation: Dissolve the substrate in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add DIPEA (1.5 mmol, 1.5 eq) via syringe, followed by the dropwise addition of morpholine (1.2 mmol, 1.2 eq).
-
Execution: Stir the reaction mixture at room temperature (25 °C). The solution will typically transition from colorless to pale yellow as the Meisenheimer complex forms and resolves.
-
In-Process Monitoring (The Self-Validating Step): After 2 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
-
Starting Material Signature: Look for the M, M+2, M+4 isotope pattern characteristic of one Br and one Cl atom (~3:4:1 ratio).
-
Product Signature: The product mass will reflect the addition of morpholine and the loss of HCl. Crucially, the mass spectrum must show a classic 1:1 doublet (M, M+2), proving the chlorine has been displaced while the bromine remains intact.
-
-
Workup: Once complete, quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Selective Etherification (SNAr with Sodium Methoxide)
Causality & Design: This reaction is highly exothermic and rapid. It must be initiated at 0 °C to prevent poly-substitution or ring-opening side reactions. Absolute exclusion of moisture is mandatory to prevent isoquinolone formation.
Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (8 mL) in a flame-dried flask under argon. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a commercially available, anhydrous solution of NaOMe (0.5 M in MeOH, 2.2 mL, 1.1 eq) dropwise over 5 minutes.
-
Execution: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Validation (NMR Marker): Upon workup (similar to Protocol A, but avoiding acidic washes), analyze the crude product via 1H NMR. The definitive marker of success is the disappearance of the starting material peaks and the emergence of a sharp, highly integrated singlet at ~4.10 - 4.20 ppm , corresponding to the newly introduced C1-methoxy group. The 19F NMR signal will also exhibit an upfield shift due to the change in the electronic environment of the ring.
Self-validating experimental workflow for the selective C1-chlorine displacement.
References
- Product Class 5: Isoquinolines Thieme Connect
- Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination The Journal of Organic Chemistry - ACS Public
- The intrinsic electrophilicity of C1 in isoquinolines is sufficient to...
- 6-Bromo-1-chloroisoquinoline | High Purity | RUO Benchchem
Sources
- 1. 7-Bromo-6-methylisoquinoline|CAS 1246210-10-5 [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-8-chloroisoquinoline|CAS 1824270-14-5|RUO [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. US11248004B2 - Substituted isoquinolines as rock kinase inhibitors - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Scale-Up Synthesis of 4-Trifluoromethyl Isoquinoline Intermediates
Part 1: Strategic Analysis & Route Selection
Executive Summary
The introduction of a trifluoromethyl (
For scale-up applications where Cost of Goods Sold (COGS) , Process Safety , and Regio-purity are paramount, direct functionalization is often abandoned in favor of Halogen-Exchange (Halex) Cross-Coupling .[1] This guide details the robust, scalable synthesis of 4-trifluoromethyl isoquinoline starting from 4-bromoisoquinoline, utilizing copper-mediated trifluoromethylation.[1]
Decision Matrix: Route Selection for Scale-Up
| Parameter | Method A: Direct C-H Functionalization | Method B: Halogen-Exchange (Recommended) |
| Reagents | Langlois ( | 4-Bromoisoquinoline + MFSDA/CuI |
| Selectivity | Low (Favors C1; Mixtures of C4/C5/C8) | High (100% C4 retention) |
| Scalability | Medium (Radical exotherms) | High (Standard batch/flow chemistry) |
| Purification | Difficult (Isomer separation required) | Simple (Remove Cu salts) |
| Cost | Low Reagent Cost / High Purification Cost | Moderate Reagent Cost / Low Purification Cost |
Synthetic Workflow Visualization
The following diagram illustrates the critical decision pathway and the selected mechanism for the scale-up protocol.
Caption: Strategic workflow selecting the Halogen-Exchange route to ensure regiochemical integrity during scale-up.
Part 2: Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor (4-Bromoisoquinoline)
Note: While 4-bromoisoquinoline is commercially available, in-house synthesis is often required for multi-kilogram campaigns to reduce costs.[1]
Mechanism: Electrophilic aromatic substitution.[1] The isoquinoline ring is deactivated; however, bromination of the hydrobromide salt or complex allows for selective C4 bromination via a "swamping catalyst" effect or high-temperature rearrangement.[1]
Reagents:
-
Isoquinoline (1.0 equiv)
-
Bromine (
) (1.1 equiv) - Hazard: Corrosive/Volatile [1] -
Aluminum Chloride (
) (Catalytic) or Hydrobromic Acid ( ) -
Solvent: Nitrobenzene or neat (melt)
Step-by-Step Procedure (100g Scale):
-
Salt Formation: In a 1L reactor, dissolve isoquinoline (100g, 0.77 mol) in
or proceed neat. Add gas or aqueous to form the isoquinoline hydrobromide salt.[1] Dry the salt thoroughly.[1] -
Bromination: Transfer the salt to a high-pressure autoclave or a heavy-walled flask equipped with a reflux condenser and scrubber.[1] Heat the neat salt to 180°C (melt phase).
-
Addition: Add Bromine (135g, 0.85 mol) dropwise over 2 hours.
-
Critical Control: The reaction evolves
gas.[1] Ensure scrubber efficiency (NaOH trap).
-
-
Workup: Cool to 80°C. Quench the melt into crushed ice/water (500 mL). Basify with 50% NaOH solution to pH 10.[1]
-
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate to yield off-white crystals.
-
Yield Target: 75-85%
-
Purity: >98% (HPLC)
-
Protocol 2: Copper-Mediated Trifluoromethylation (The Scale-Up Step)
This protocol utilizes Methyl Fluorosulfonyldifluoroacetate (MFSDA) (also known as Chen's Reagent).[1] It is preferred over Sodium Trifluoroacetate (requires 160°C+) and
Mechanism:
-
Decarboxylation: MFSDA undergoes base-induced fragmentation to generate a transient
species or anion equivalent.[1] -
Cu-CF3 Formation: The reactive species is trapped by CuI to form the active
species.[1] -
Oxidative Addition: The Cu(I) species inserts into the C-Br bond of 4-bromoisoquinoline.[1]
-
Reductive Elimination: Formation of the C-CF3 bond and regeneration of Cu(I).[1]
Reagents:
-
4-Bromoisoquinoline (1.0 equiv)[1]
-
Methyl fluorosulfonyldifluoroacetate (MFSDA) (2.0 - 2.5 equiv)[1]
-
Copper(I) Iodide (CuI) (1.0 - 1.5 equiv) - Stoichiometric Cu is often required for high yields in batch.[1]
-
Additives: Hexamethylphosphoramide (HMPA) or DMPU (stabilizers).[1]
-
Solvent: DMF or NMP (anhydrous).[1]
Step-by-Step Procedure (50g Scale):
-
Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (
) for 15 mins.[1] -
Charging: Add 4-Bromoisoquinoline (50g, 0.24 mol) and CuI (45.7g, 0.24 mol). Add anhydrous DMF (500 mL, 10V).
-
Reagent Addition: Add MFSDA (115g, 0.60 mol) in one portion.
-
Safety Note: MFSDA is a lachrymator and corrosive.[1] Handle in a fume hood.
-
-
Reaction: Heat the mixture to 70-80°C .
-
Quench: Cool to Room Temperature (RT). Pour the reaction mixture into a stirred solution of diluted
(10%) or Ethylenediamine/Water (to complex copper). -
Extraction: Extract with Ethyl Acetate (
mL). The aqueous layer will be deep blue (Cu-amine complex).[1] -
Purification:
-
Wash organic layers with water (
) to remove DMF.[1] -
Dry over
, filter through a pad of Celite to remove residual Cu fines. -
Concentrate to a crude oil.[1]
-
Distillation: High-vacuum distillation is recommended for >100g scales.[1]
-
Chromatography: For high purity, run a silica plug (Hexane/EtOAc 9:1).
-
Quantitative Data Targets:
| Metric | Target Specification |
| Yield | 70 - 85% |
| Purity (HPLC) | >99.0% |
| Residual Copper | < 10 ppm (post-purification) |
| Appearance | Colorless to pale yellow oil/solid |
Part 3: Process Safety & Engineering Controls
Reaction Mechanism & Safety Diagram
Understanding the thermal profile is critical.[1] The decarboxylation step is endothermic, but the subsequent oxidative addition can be exothermic.
Caption: Thermal and pressure hazards associated with MFSDA decomposition.
Critical Safety Parameters
-
Gas Evolution: The decomposition of MFSDA generates 1 mole of
and potentially per mole of reagent.[1] On a 1kg scale, this generates >500L of gas.[1] -
Copper Waste: The reaction generates stoichiometric copper waste.[1]
-
Thermal Runaway: While less energetic than diazonium chemistry, the accumulation of the
species can be hazardous if the substrate is added too quickly.[1]-
Protocol: Add MFSDA slowly if running at temperatures >90°C.[1]
-
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Stalled Reaction (<50% Conv.) | Inactive Cu species / Moisture | Use anhydrous DMF (KF < 0.05%).[1] Ensure CuI is off-white (not green/oxidized).[1] Add 10 mol% phenanthroline ligand. |
| High Impurity Profile (Protodebromination) | Presence of water / Acidic protons | Ensure strictly anhydrous conditions.[1] The "H" in the byproduct comes from moisture. |
| Blue/Green Product Color | Residual Copper | Wash organic layer with 10% Ethylenediamine or aqueous |
| Low Yield | Volatility of Product | 4-CF3 Isoquinoline can be semi-volatile.[1] Avoid prolonged high-vac at high temp.[1] |
References
-
Direct C-H Trifluoromethylation Challenges
-
Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link
-
-
Halogen Exchange (Halex)
-
Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews. Link
-
-
MFSDA (Chen's Reagent)
-
Scale-Up of Isoquinoline Bromination
-
Copper-Mediated Trifluoromethylation Reviews
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. We understand that synthesizing highly functionalized isoquinolines can be challenging. This resource provides in-depth troubleshooting advice and detailed protocols to help you improve yields and overcome common experimental hurdles.
Plausible Synthetic Pathway
The synthesis of this compound is most effectively approached via a multi-step sequence culminating in a Bischler-Napieralski reaction. This classic method for forming isoquinolines involves the intramolecular cyclization of a β-arylethylamide.[1][2] However, the substitution pattern on the target molecule—specifically the presence of the strongly electron-withdrawing trifluoromethyl group—makes the key cyclization step particularly challenging. The following workflow outlines a logical and commonly employed synthetic strategy.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part 1: The Bischler-Napieralski Cyclization
The cyclization of the N-acyl-β-arylethylamine is the most critical and often lowest-yielding step.
Q1: I am getting very low or no yield for the cyclization reaction. What is the primary cause?
A1: The most likely reason is the electronic nature of your substrate. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1][3] Your aromatic ring is substituted with two electron-withdrawing groups: a bromine atom and, more significantly, a trifluoromethyl (CF₃) group. These groups deactivate the ring, making it less nucleophilic and thus less reactive towards the electrophilic cyclization. Harsh conditions are often required to force the reaction to proceed, but this can lead to decomposition.[4]
Q2: How can I improve the yield of this difficult cyclization?
A2: Optimizing the reaction conditions is crucial. Since the ring is highly deactivated, a very strong dehydrating agent and high temperatures are necessary. Here are several strategies to consider:
-
Choice of Reagent: Phosphorus oxychloride (POCl₃) is a standard reagent, but for deactivated systems, its effectiveness can be limited.[1] Using a combination of POCl₃ with phosphorus pentoxide (P₂O₅) is often more effective as it generates pyrophosphates, which are better leaving groups and promote the formation of the key nitrilium ion intermediate.[5]
-
Temperature and Time: High temperatures are required. Refluxing in a high-boiling solvent like toluene or xylene is common. Microwave-assisted synthesis can also be highly effective, as it allows for rapid heating to high temperatures, potentially reducing reaction times and minimizing side product formation.[6]
-
Solvent Choice: While often run neat in excess POCl₃, using a high-boiling, non-reactive solvent like toluene or acetonitrile can be beneficial. In some cases, using the corresponding nitrile as the solvent (e.g., acetonitrile for an acetyl amide) can suppress a common side reaction known as the retro-Ritter reaction.[3][5]
Quantitative Data: Recommended Cyclization Conditions to Screen
| Condition | Reagent(s) | Solvent | Temperature | Typical Time | Comments |
| A | POCl₃ (5-10 equiv.) | Toluene | Reflux (~110°C) | 4-12 h | Standard starting point. |
| B | POCl₃ (5 equiv.) + P₂O₅ (1.5 equiv.) | Toluene or Xylene | Reflux (~110-140°C) | 2-6 h | More powerful dehydrating conditions for deactivated substrates.[1] |
| C | Triflic Anhydride (Tf₂O) / 2-chloropyridine | Dichloromethane (DCM) | 0°C to RT | 1-3 h | Milder conditions that may prevent degradation, but can be expensive.[3] |
| D | POCl₃ (5 equiv.) | None (neat) | Microwave (140-160°C) | 15-45 min | Can significantly improve yields and reduce reaction times.[6] |
Q3: My reaction mixture is turning black, and I'm getting a complex mixture of products. What's happening?
A3: Blackening or charring indicates decomposition of the starting material or product under the harsh acidic and high-temperature conditions.[4] To mitigate this, you can try a few approaches:
-
Lower the Temperature: If using conventional heating, try running the reaction at the lowest temperature that still allows for conversion.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged heating will almost certainly lead to degradation.
-
Try Milder Reagents: As mentioned in the table above, reagents like triflic anhydride may offer a milder alternative, avoiding the intermediates that lead to degradation.[3]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
Solubility issues of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline in organic solvents
Technical Support Center: 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common solubility challenges encountered with this compound. As a senior application scientist, this document synthesizes physicochemical principles with practical, field-proven methodologies to empower you to overcome these issues in your research.
Section 1: Understanding the Molecule: The Root of Solubility Challenges
Before troubleshooting, it is crucial to understand the inherent structural properties of this compound that contribute to its challenging solubility profile. The molecule's character is a composite of its distinct functional groups:
-
Isoquinoline Core: The fused aromatic ring system is rigid and planar. This planarity promotes efficient crystal lattice packing, where molecules stack tightly together. Overcoming this strong crystal energy requires a significant amount of energy from the solvent, which is often the primary barrier to dissolution.[1] While the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, making it a weak base, this effect is often insufficient to overcome the molecule's other characteristics.[2][3]
-
Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms significantly increases the molecule's molecular weight and lipophilicity (fat-solubility). These bulky, electron-withdrawing groups contribute to strong intermolecular van der Waals forces, further stabilizing the crystal lattice.
-
Trifluoromethyl (CF₃) Group: The -CF₃ group is a powerful electron-withdrawing moiety and is highly lipophilic. Its introduction into aromatic systems is a common strategy in medicinal chemistry to modulate electronic properties and metabolic stability.[4] However, it drastically reduces the potential for hydrogen bonding and can further complicate solvation, often leading to decreased solubility in polar protic solvents.[5]
In essence, the combination of a high molecular weight, a planar aromatic system, and multiple lipophilic, electron-withdrawing groups results in a molecule with high crystal lattice energy and limited favorable interactions with many common organic solvents.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and solutions to common questions and issues encountered during the handling of this compound.
Q1: My compound is insoluble in standard solvents like methanol and ethanol. Why is this happening and what should I try next?
A1: This is a common observation. The compound's low polarity and lack of hydrogen bond-donating groups limit its interaction with polar protic solvents like methanol and ethanol. The energy required to break the compound's strong crystal lattice is not compensated by strong solute-solvent interactions.
Recommended Action: Switch to more polar aprotic solvents or chlorinated solvents. Good starting points include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Chloroform. A related compound, 7-Bromo-3-chloroisoquinoline, has noted solubility in DMSO and ethanol, suggesting that while challenging, solubility in some alcohols may be achieved at low concentrations or with heating.[6]
Q2: I need to prepare a solution for an NMR analysis, but the compound won't dissolve in CDCl₃. What are my options?
A2: This is a frequent challenge for complex heterocyclic compounds.[7] If deuterated chloroform (CDCl₃) fails, even with gentle warming, consider the following:
-
DMSO-d₆: This is often the solvent of choice for poorly soluble compounds due to its high polarity and strong solvating power.
-
Solvent Mixtures: A mixture of CDCl₃ and a few drops of DMSO-d₆ can sometimes provide sufficient solubility while maintaining a familiar NMR spectral window.
-
Acidification: For NMR purposes only, adding a trace amount of deuterated trifluoroacetic acid (TFA-d) can protonate the basic nitrogen of the isoquinoline ring, forming a salt that is often more soluble.[7] Be aware that this will significantly alter the chemical shifts.
Q3: Is it safe to heat the mixture to improve solubility?
A3: Yes, gentle heating can be an effective strategy. Increased temperature provides the energy needed to overcome the crystal lattice energy. However, proceed with caution:
-
Use a controlled heating method: A water bath or heating mantle is preferable to a heat gun to avoid localized overheating.
-
Check for degradation: Before scaling up, dissolve a small sample with heat and analyze it by TLC or LC-MS to ensure the compound remains stable at the desired temperature.
-
Beware of precipitation: A compound that dissolves only when hot may precipitate upon cooling to room temperature. This can be problematic for reactions run at ambient temperatures.
Q4: My compound "oiled out" of solution instead of dissolving. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute melts but does not dissolve in the solvent, or when a supersaturated solution is cooled too quickly.[8] It indicates that the solvent is not capable of fully solvating the compound at that temperature and concentration.
Recommended Action:
-
Add more solvent: Increase the volume of the solvent to reduce the concentration.
-
Introduce a co-solvent: Add a small amount of a stronger solvent (a "good" solvent like DMSO or DMF) to the mixture to improve the overall solvating power of the system.
-
Heat and cool slowly: Heat the mixture until the oil dissolves completely, then allow it to cool very slowly with vigorous stirring. Scratching the inside of the flask with a glass rod can sometimes induce crystallization from the supersaturated state.[8]
Q5: What is the best general approach for finding a suitable solvent system for a reaction?
A5: A systematic approach is most effective. The troubleshooting workflow below provides a logical decision tree. For a more quantitative approach, follow the detailed solvent screening protocol in Section 3.
Troubleshooting Workflow: A Decision-Making Diagram
The following diagram outlines a systematic process for addressing solubility issues.
Caption: A step-by-step decision tree for troubleshooting solubility.
Section 3: Experimental Protocols
Predicted Solubility Profile
No specific quantitative solubility data for this compound is broadly published. However, based on its chemical structure and the properties of similar halogenated, trifluoromethylated heterocycles, the following qualitative solubility profile can be predicted. This table should be used as a starting point for experimental verification.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Soluble | High polarity and ability to disrupt crystal packing make these the most likely candidates.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | Good for non-polar to moderately polar compounds; solubility may be limited at high concentrations. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Sparingly Soluble | May require heating; solubility likely to be low. |
| Aromatic | Toluene, Xylene | Sparingly Soluble | May dissolve upon heating, useful for reactions at elevated temperatures. |
| Polar Protic | Methanol, Ethanol | Poorly Soluble | Lack of H-bond donation and high lipophilicity limit interactions. |
| Non-Polar Alkanes | Hexanes, Heptane | Insoluble | The molecule is too polar for these solvents. |
Protocol 1: Systematic Solubility Screening (Gravimetric Method)
This protocol allows for the quantitative determination of solubility in a chosen solvent.[9]
Materials:
-
This compound
-
Selection of candidate solvents (e.g., DMSO, DCM, Toluene, Ethanol)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Temperature-controlled shaker or agitator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pipettes and syringes
-
Pre-weighed tared vials for evaporation
Procedure:
-
Preparation: To a series of vials, add a known volume (e.g., 1.0 mL) of each solvent to be tested.
-
Addition of Solute: Add an excess amount of the compound to each vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the solid to settle.
-
Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a syringe. Attach a 0.45 µm syringe filter and dispense the clear solution into a pre-weighed tared vial.
-
Solvent Evaporation: Carefully evaporate the solvent from the tared vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C). Ensure the compound does not decompose.
-
Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation:
-
Mass of dissolved solid = (Final weight of vial + solid) - (Weight of empty tared vial)
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant collected (mL)
-
Section 4: Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure suggests precautions similar to other halogenated aromatic compounds should be taken.
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood.[10] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Toxicology: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory system.[10][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Always consult the supplier-provided SDS if available and perform a thorough risk assessment before beginning any experiment.
References
-
PubChem. 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Available from: [Link]
-
Industrial Chemicals. 7-Bromo-3-chloroisoquinoline. Available from: [Link]
-
Airgas. Safety Data Sheet - 1-Chloro-4-(trifluoromethyl)benzene. Available from: [Link]
-
Capot Chemical. Material Safety Data Sheet - 6-bromo-7-fluoroisoquinoline. Available from: [Link]
-
MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available from: [Link]
- Google Patents. Process for the preparation of trifluoromethylated aromatic compounds.
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
-
Wikipedia. Isoquinoline. Available from: [Link]
-
LibreTexts Chemistry. Solubility of Organic Compounds. Available from: [Link]
- Scanned Document. Isoquinoline. (Source link could not be fully verified for a persistent URL, document appears to be lecture notes or textbook chapter scan).
-
SlideShare. Preparation and Properties of Isoquinoline. Available from: [Link]
-
PubMed Central. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy. Available from: [Link]
-
PubChemLite. 4-bromo-1-chloro-6-(trifluoromethyl)isoquinoline. Available from: [Link]
-
LookChem. 5-broMo-3-chloroisoquinoline. Available from: [Link]
-
PubMed Central. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Organic Letters. Available from: [Link]
- Google Patents. Method for preparing 7-bromoisoquinoline.
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. Available from: [Link]
-
Royal Society of Chemistry. Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]
-
ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available from: [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Available from: [Link]
-
PubChem. 6-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Available from: [Link]
-
NIST WebBook. Isoquinoline, 4-bromo-. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 7-Bromo-3-chloroisoquinoline at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.com [capotchem.com]
Minimizing side reactions during coupling of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
This guide provides in-depth technical support for researchers working with 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline. It is designed to help you navigate the complexities of its coupling reactions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
The principal challenge lies in achieving chemoselectivity. The molecule has two distinct halogen atoms, bromine at the C-7 position and chlorine at the C-1 position. The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-7 position, but poor reaction control can lead to a mixture of products, including di-substituted isoquinoline, mono-substituted isomers, and hydrodehalogenation byproducts.
Q2: How does the trifluoromethyl group at C-4 influence the reactivity of the molecule?
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. Its presence at the C-4 position significantly influences the electronic properties of the isoquinoline ring system. This electron-withdrawing effect can modulate the reactivity of the C-Br and C-Cl bonds, potentially making them more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst. However, it does not fundamentally alter the general reactivity order (C-Br > C-Cl).
Q3: What are the most common side reactions observed during coupling reactions with this substrate?
The most prevalent side reactions include:
-
Di-substitution: Reaction at both the C-7 and C-1 positions.
-
Hydrodehalogenation: Premature loss of the bromine or chlorine atom, which is replaced by a hydrogen atom. This is often caused by β-hydride elimination from the organopalladium intermediate or by protonolysis.
-
Homocoupling: The coupling of two molecules of the starting material or the coupling partner.
-
Catalyst Decomposition: Formation of inactive palladium black.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Conversion of the Starting Material
If you observe a significant amount of unreacted this compound, consider the following:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and readily forms the active catalytic species. | Palladium catalysts, especially in their Pd(0) state, can be sensitive to air and moisture. Ligands can also degrade over time. |
| Insufficient Base | Increase the amount of base or switch to a stronger, non-nucleophilic base like Cs2CO3 or K3PO4. | The base is crucial for the transmetalation step (in Suzuki coupling) or for regenerating the active catalyst. Its strength and solubility can significantly impact the reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. | While higher temperatures can promote side reactions, insufficient thermal energy may lead to a sluggish reaction. |
| Poor Solvent Choice | Ensure your solvent is anhydrous and degassed. Consider switching to a solvent system known to be effective for similar couplings, such as 1,4-dioxane/water or toluene. | Oxygen can oxidize the active Pd(0) catalyst, and water can interfere with certain bases and organometallic intermediates. |
Issue 2: Formation of Di-substituted Product
The formation of a di-substituted product indicates a loss of chemoselectivity. Here’s how to address it:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Catalyst Loading | Reduce the palladium catalyst loading to 1-3 mol %. | Higher catalyst concentrations can increase the rate of the second coupling at the less reactive C-Cl bond. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Extended reaction times, especially at elevated temperatures, provide more opportunity for the less favored C-Cl bond to react. |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand, such as SPhos or XPhos. | Bulky ligands can create a sterically hindered environment around the palladium center, which can enhance selectivity for the more accessible C-7 position. |
| High Temperature | Reduce the reaction temperature. | Lowering the temperature can often improve selectivity by favoring the reaction with the lower activation energy (C-Br coupling). |
Issue 3: Significant Hydrodehalogenation
The presence of dehalogenated byproducts can be a major issue. Here are some strategies to mitigate this:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water | Use rigorously dried solvents and reagents. Add anhydrous Na2SO4 or MgSO4 to the reaction mixture. | Water can act as a proton source, leading to the protonolysis of the organopalladium intermediate. |
| β-Hydride Elimination | If your coupling partner has β-hydrogens, consider using a different one if possible. | This is an intrinsic mechanistic pathway that can be difficult to avoid completely. |
| Base-Induced Decomposition | Use a weaker base or a phosphate base (e.g., K3PO4) instead of a carbonate base. | Some strong bases can promote side reactions. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-7 Position
This protocol is designed to selectively couple an arylboronic acid at the C-7 position of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a stir bar.
-
Reagent Addition: Add Cs2CO3 (3.0 equiv.) and SPhos (4 mol %).
-
Catalyst Addition: Add Pd(OAc)2 (2 mol %).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and water (10:1 v/v).
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-7 Position
This protocol outlines the selective amination at the C-7 position.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a stir bar to a vial.
-
Reagent Addition: Add NaOtBu (1.5 equiv.).
-
Catalyst Addition: Add a pre-formed palladium catalyst such as [(XPhos)Pd(cinnamyl)]Cl (2 mol %).
-
Solvent Addition: Add anhydrous and degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Technical Support Center: Optimizing Regioselectivity in 7-Bromo-1-Chloroisoquinoline Reactions
Welcome to the technical support center for navigating the complexities of regioselective reactions involving 7-bromo-1-chloroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve predictable and high-yielding outcomes in your cross-coupling reactions.
Understanding the Challenge: The Two Faces of 7-Bromo-1-Chloroisoquinoline
The core challenge in the functionalization of 7-bromo-1-chloroisoquinoline lies in controlling which of the two halogen atoms, the bromine at position C7 or the chlorine at C1, participates in the reaction. The regiochemical outcome of a cross-coupling reaction is fundamentally governed by the relative rates of the initial oxidative addition step of the palladium(0) catalyst to the carbon-halogen bond.[1]
Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the trend I > Br > OTf >> Cl.[1] This is attributed to the bond dissociation energies (BDEs) of the corresponding carbon-halogen bonds. The weaker C-Br bond is typically more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond. Therefore, under standard conditions, reactions are expected to occur preferentially at the C7-Br position. However, this inherent reactivity can be modulated or even reversed by a careful selection of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: I want to selectively functionalize the C7 position. What are the key factors to consider?
A1: To favor reaction at the C7-Br bond, you should choose conditions that exploit the inherent higher reactivity of the C-Br bond. This typically involves using a standard palladium catalyst system that is not overly reactive. For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a simple phosphine ligand such as PPh₃ are often sufficient. The key is to avoid highly active catalyst systems designed for C-Cl bond activation, as these may lead to a loss of selectivity.
Q2: How can I promote a reaction at the C1-Cl position?
A2: Reacting the less reactive C1-Cl bond while preserving the C7-Br bond is a significant challenge. This "reverse" selectivity typically requires a two-step approach. First, the more reactive C7-Br position can be reacted under standard conditions. The resulting product, now a 7-substituted-1-chloroisoquinoline, can then be subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C1-Cl position. These more demanding conditions often involve the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) and potentially higher reaction temperatures.[1]
Q3: I am observing a mixture of products from reaction at both C1 and C7. How can I improve the selectivity for the C7 position?
A3: The formation of a product mixture indicates that your catalyst system is too active and is beginning to overcome the inherent reactivity difference between the C-Br and C-Cl bonds. To improve selectivity for the C7 position, consider the following adjustments:
-
Catalyst/Ligand: Switch to a less active palladium catalyst or a less electron-rich, less bulky ligand. For example, if you are using a highly active Buchwald ligand, try switching to PPh₃ or P(o-tol)₃.
-
Temperature: Lower the reaction temperature. The activation energy for C-Cl bond cleavage is higher than for C-Br, so reducing the temperature will disproportionately slow down the unwanted reaction at C1.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower reaction at C1 from proceeding to a significant extent.
Q4: Can I perform a one-pot, two-step functionalization at both C7 and C1?
A4: A one-pot, sequential functionalization is theoretically possible and has been demonstrated for similar di-halogenated substrates.[1] This would involve first performing the C7-selective coupling under milder conditions. Then, without isolating the intermediate, a more active ligand and/or a second coupling partner could be added, and the reaction temperature increased to drive the second coupling at the C1 position. This approach requires careful optimization to avoid cross-reactivity and ensure both steps proceed efficiently.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. For 7-bromo-1-chloroisoquinoline, the primary goal is often the selective arylation at the C7 position. Indeed, it has been reported that the closely related 4,7-dibromo-1-chloroisoquinoline undergoes Suzuki-Miyaura coupling selectively at the C7 position, highlighting the preferential reactivity of the C-Br bond in this region of the molecule.[2]
Problem 1: Low or no conversion to the desired 7-aryl-1-chloroisoquinoline.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a more air-stable precatalyst. |
| Ineffective Base | The choice of base is critical for the transmetalation step.[3] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely ground and anhydrous. |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester). |
| Solvent Effects | Ensure the solvent is anhydrous and properly degassed. A mixture of a non-polar solvent (like toluene or dioxane) and a polar co-solvent (like water or ethanol) is often effective.[4] |
Problem 2: Formation of a significant amount of the di-arylated product.
| Possible Cause | Troubleshooting Steps |
| Overly Active Catalyst System | The catalyst system is too reactive, leading to the subsequent coupling at the C1-Cl position. Switch to a less active catalyst, such as Pd(PPh₃)₄. |
| High Reaction Temperature | Higher temperatures can overcome the activation barrier for C-Cl bond cleavage. Reduce the reaction temperature and monitor the progress carefully. |
| Prolonged Reaction Time | Stop the reaction as soon as the mono-arylated product is formed to prevent further reaction. |
Recommended Protocol for Selective C7-Arylation (Suzuki-Miyaura)
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 7-bromo-1-chloroisoquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the selective Suzuki-Miyaura coupling at the C7 position.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[5] Similar to the Suzuki coupling, achieving selectivity for the C7-Br bond is the primary objective.
Problem 1: Low yield of the desired 7-amino-1-chloroisoquinoline.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of ligand is crucial.[6] For amination at a C-Br bond where selectivity is desired, a moderately active ligand may be optimal. If conversion is low, consider screening more electron-rich and bulky ligands like XPhos or RuPhos, but be mindful of potential over-reactivity leading to C-Cl amination. |
| Weak or Incompatible Base | A strong, non-nucleophilic base is required.[7] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can depend on the amine substrate. |
| Catalyst Inhibition | Some amine substrates or impurities can coordinate strongly to the palladium center and inhibit catalysis. Ensure high purity of the amine. Using a pre-catalyst can sometimes overcome issues with in situ catalyst formation. |
Problem 2: Competitive reaction at the C1-Cl position.
| Possible Cause | Troubleshooting Steps |
| Highly Active Catalyst System | Modern Buchwald-Hartwig catalysts are very effective and can aminate aryl chlorides.[7] If you are seeing reaction at C1, your catalyst system is too active for selective C-Br functionalization. Try a less electron-rich ligand or a lower reaction temperature. |
| Steric Effects | If the amine is very small (e.g., ammonia or a small primary amine), it may be able to access the more sterically hindered C1 position more easily. For highly selective C7 amination, a bulkier amine coupling partner may be advantageous if the target molecule allows. |
Recommended Protocol for Selective C7-Amination (Buchwald-Hartwig)
This is a general protocol and should be optimized for the specific amine.[7]
-
Reaction Setup: To a dry Schlenk tube, add 7-bromo-1-chloroisoquinoline (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction to 80-110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, dried, and purified as described for the Suzuki-Miyaura coupling.
Caption: Decision tree for troubleshooting regioselectivity in Buchwald-Hartwig amination.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a powerful means to install alkyne functionalities.[8] The reactivity trend for aryl halides generally holds, making the C7-Br bond the more likely site of reaction.[9]
Problem 1: Low yield of the desired 7-alkynyl-1-chloroisoquinoline.
| Possible Cause | Troubleshooting Steps |
| Copper Co-catalyst Issues | The traditional Sonogashira coupling uses a copper(I) co-catalyst. Ensure the CuI is fresh and of high purity. In some cases, copper-free conditions can be employed, which may require a specific ligand. |
| Base Ineffectiveness | An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It must be anhydrous. If the reaction is sluggish, a stronger base may be required, although this could affect selectivity. |
| Alkyne Homocoupling (Glaser Coupling) | The formation of a di-yne byproduct from the terminal alkyne is a common side reaction. This is often exacerbated by the presence of oxygen. Ensure the reaction is run under strictly anaerobic conditions. |
Problem 2: Dehalogenation of the starting material.
| Possible Cause | Troubleshooting Steps |
| Impurities in the Alkyne | Trace amounts of water or other protic impurities can lead to the hydrodehalogenation of the starting material. Use freshly distilled or high-purity terminal alkyne. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor side reactions. Try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
Recommended Protocol for Selective C7-Alkynylation (Sonogashira)
This protocol is a general guideline and may need optimization.
-
Reaction Setup: In a Schlenk flask under argon, dissolve 7-bromo-1-chloroisoquinoline (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) in a suitable solvent such as anhydrous THF or DMF.
-
Catalyst and Base Addition: Add Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%), and an amine base like Et₃N (2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Work-up and Purification: The work-up is similar to the other cross-coupling reactions, often involving filtration through a pad of celite to remove catalyst residues before extraction and purification.
Summary of Recommended Conditions for C7-Selectivity
| Reaction | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ or P(o-tol)₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | Use a less active ligand to avoid C-Cl activation. |
| Buchwald-Hartwig | Pd₂(dba)₃ or Precatalyst | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Balance catalyst activity to favor C-Br over C-Cl. |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-60 | Ensure strictly anaerobic conditions to prevent Glaser coupling. |
Mechanistic Overview
The selectivity in all these reactions is primarily determined in the initial oxidative addition step.
Caption: Competing oxidative addition pathways for 7-bromo-1-chloroisoquinoline.
By understanding the fundamental principles of reactivity and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively control the regiochemical outcome of cross-coupling reactions on 7-bromo-1-chloroisoquinoline, enabling the synthesis of a wide array of novel and complex molecules.
References
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Saxty, G. et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
Seltzman, H. H. et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules. [Link]
-
Organic Chemistry Portal. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]
- Google Patents.
-
PubMed. (2009). Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
PubMed. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). [Link]
-
PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
The Journal of Organic Chemistry. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]
-
PMC. (2017). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. [Link]
-
PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PMC. (2019). Synthesis of a Side Chain Alkyne Analogue of Sitosterol as a Chemical Probe for Imaging in Plant Cells. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Handling moisture sensitivity of 1-chloroisoquinoline derivatives
Technical Support Center: Handling Moisture Sensitivity of 1-Chloroisoquinoline Derivatives
Introduction: The "Achilles' Heel" of Isoquinolines
Welcome to the Technical Support Center.
As researchers, we often treat heteroaryl chlorides as robust building blocks. However, 1-chloroisoquinoline and its derivatives possess a specific "Achilles' heel": the C1 position.[1] Unlike the 3-chloro isomer, the 1-chloro position is activated by the adjacent ring nitrogen, making it highly susceptible to nucleophilic aromatic substitution (
In the presence of moisture, this reactivity leads to a rapid, often irreversible hydrolysis to form 1-isoquinolinone (isocarbostyril) . This guide bridges the gap between standard organic synthesis protocols and the specific rigor required for this compound class.
Part 1: Storage & Handling Protocols
Q: I just received my shipment of 1-chloroisoquinoline. How should I store it?
A: Immediate action is required to prevent degradation.[1] Do not store this compound on a standard chemical shelf.
-
Temperature: Store at 2°C to 8°C (refrigerated).
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use.[1]
-
Desiccation: Secondary containment in a desiccator is mandatory.[1]
The Storage Decision Tree Use the following logic flow to determine the safety of your current batch.
Figure 1: Decision logic for assessing batch integrity prior to reaction setup.
Part 2: Reaction Setup & Execution
Q: Which solvents are strictly forbidden?
A: Avoid protic solvents (Methanol, Ethanol, Water) and wet polar aprotic solvents .[1] The rate of hydrolysis accelerates significantly in polar aprotic media (DMF, DMSO) if any water is present, as these solvents strip the solvation shell from the hydroxide ion (or water molecule), increasing its nucleophilicity.
Recommended Solvent Systems:
| Solvent | Suitability | Pre-treatment Requirement |
|---|---|---|
| Toluene | Excellent | Distill over Na/Benzophenone or use Molecular Sieves (4Å).[1] |
| DCM | Good | Pass through activated alumina or store over sieves.[1] |
| THF | Moderate | High Risk: Must be freshly distilled; hygroscopic nature accelerates hydrolysis.[1] |
| DMF/DMSO | Poor | Only use if strictly anhydrous (<50 ppm water).[1] |
Q: I am setting up a Suzuki coupling. Do I really need a glovebox?
A: A glovebox is ideal but not strictly necessary.[1] A well-maintained Schlenk line is sufficient if you follow this "Self-Validating" protocol:
-
Flame Dry: Flame dry the reaction flask under vacuum (0.1 mmHg) until hot to touch.
-
Cool under Ar: Backfill with Argon only after cooling.
-
Counter-flow Addition: When adding the solid 1-chloroisoquinoline, ensure a strong counter-flow of Argon is exiting the flask neck.
-
Degas Solvents: Sparge solvents with Argon for 15-20 minutes before addition.
Part 3: Troubleshooting & Diagnostics
Q: My reaction turned cloudy and a new spot appeared on TLC. What happened?
A: You likely formed the 1-isoquinolinone byproduct.[1] This is the most common failure mode. The 1-chloro derivative undergoes hydrolysis, releasing HCl.[1] The resulting hydroxy-isoquinoline tautomerizes almost exclusively to the amide form (isocarbostyril), which is highly stable and difficult to reverse.
Visualizing the Failure Mechanism Understanding the mechanism helps you predict when it will occur.
Figure 2: The hydrolytic degradation pathway.[1] Note the tautomerization to the thermodynamic amide sink.
Q: How do I confirm this using NMR?
A: The conversion from the chloro-heterocycle to the isoquinolinone results in distinct spectral changes.
Diagnostic NMR Shifts (CDCl3):
| Feature | 1-Chloroisoquinoline (Starting Material) | 1-Isoquinolinone (Degradant) |
|---|---|---|
| H3 Proton | ~8.3 ppm (Deshielded by adj.[1] N) | ~7.2 ppm (Upfield shift due to loss of aromaticity) |
| NH Signal | Absent | ~10.5 - 11.5 ppm (Broad singlet, exchangeable with D2O) |
| C1 Carbon | ~150 ppm (C-Cl) | ~163 ppm (C=O, Amide carbonyl) |[1]
Q: Can I purify my product if it contains the hydrolysis byproduct?
A: Yes. The two compounds have significantly different polarities.[1][2]
-
1-Chloroisoquinoline: Non-polar.[1] Soluble in Hexanes/low % EtOAc.[1]
-
1-Isoquinolinone: Highly polar (hydrogen bond donor).[1]
-
Purification Strategy: Use a silica gel column.[1][3] Elute the desired chloro-compound with 5-10% EtOAc in Hexanes . The isoquinolinone will remain at the baseline or require highly polar solvents (e.g., 5-10% MeOH in DCM) to elute.
References
-
Reactivity of Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reference for C1 reactivity).
-
Hydrolysis Mechanism: Nucleophilic Substitution of 1-Halogenoisoquinolines.[1] (Validation of SNAr mechanism at C1).[1]
-
Safety Data & Handling: 1-Chloroisoquinoline SDS. Thermo Fisher Scientific.[1]
-
NMR Characterization: BenchChem Technical Support. 1H NMR Characterization of Isoquinoline Derivatives. (Representative spectral data for isoquinolinones).
Sources
Technical Support Center: Troubleshooting Pd-Catalyst Poisoning with Isoquinoline Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common and often frustrating challenge in palladium-catalyzed cross-coupling reactions: catalyst poisoning by isoquinoline and other nitrogen-containing heterocycles. My aim is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial questions and concerns when reactions involving isoquinoline substrates fail or underperform.
Q1: My Pd-catalyzed cross-coupling reaction with an isoquinoline substrate is sluggish or has completely stalled. What's the most likely cause?
A1: The primary suspect is catalyst poisoning. The lone pair of electrons on the nitrogen atom of the isoquinoline ring can strongly coordinate to the palladium center.[1] This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle and effectively "poisoning" it.[2] This is a common issue with electron-rich N-heterocycles.[1]
Q2: I see a black precipitate forming in my reaction. What is it, and is it related to my low yield?
A2: The black precipitate is likely palladium black, which is aggregated, inactive Pd(0) metal.[3] Its formation is a strong indicator of catalyst decomposition and deactivation.[1] This can be caused by several factors, including the instability of the catalytic species, high reaction temperatures, or the degradation of ligands that are meant to stabilize the palladium.[1][3] The presence of palladium black is directly correlated with a decrease in catalytic activity and, consequently, a lower yield.
Q3: How can I differentiate between catalyst poisoning by the isoquinoline substrate and other common reaction problems like poor reagent quality or an inert atmosphere?
A3: While poor reagent quality and oxygen sensitivity are always important considerations in cross-coupling reactions, catalyst poisoning by N-heterocycles has some distinct characteristics.[1] A key indicator is a reaction that starts but then slows down or stops completely. This suggests that the catalyst is initially active but becomes progressively deactivated as it interacts with the isoquinoline. To confirm, you can run a parallel reaction with a similar, non-heterocyclic substrate under identical conditions. If this reaction proceeds smoothly while the isoquinoline reaction fails, it strongly points to substrate-induced catalyst poisoning.
Section 2: Deep Dive - Understanding the Poisoning Mechanism
To effectively troubleshoot, we must first understand the "how" and "why" behind catalyst deactivation.
The core of the problem lies in the Lewis basicity of the isoquinoline nitrogen. The lone pair on the nitrogen atom readily donates electron density to the electron-deficient palladium center. This forms a stable palladium-nitrogen complex that can interfere with several key steps in the catalytic cycle.
Figure 1: Simplified representation of a generic cross-coupling cycle and the competing catalyst poisoning pathway by an isoquinoline substrate. The nitrogen lone pair can coordinate to both the active Pd(0) species and Pd(II) intermediates, sequestering the catalyst from the desired reaction pathway.
Section 3: Troubleshooting Guides - Practical Solutions and Protocols
This section provides actionable strategies to overcome catalyst poisoning and achieve successful cross-coupling with isoquinoline substrates.
Guide 1: Strategic Ligand Selection
The choice of ligand is paramount. The right ligand can sterically and electronically shield the palladium center, making it less susceptible to coordination by the isoquinoline nitrogen.
-
Problem: Standard phosphine ligands like PPh₃ are not providing good results.
-
Solution: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]
| Ligand Class | Examples | Rationale |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos, tBu₃P | The large steric bulk of these ligands creates a "pocket" around the palladium atom, hindering the approach of the isoquinoline. The electron-donating nature of these ligands also increases the electron density on the palladium, making it less electrophilic and less prone to coordination with the nitrogen lone pair. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | NHCs form very strong bonds with palladium, making them less likely to be displaced by the isoquinoline substrate. Their steric bulk also contributes to shielding the metal center. |
Experimental Protocol: Ligand Screening
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different ligand from the table above. Keep all other reaction parameters (substrate concentrations, base, solvent, temperature, catalyst loading) constant.
-
Execution: Ensure all reactions are performed under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[1]
-
Analysis: Monitor the reactions by TLC, GC, or LC-MS at regular intervals to compare the rate of product formation.
-
Evaluation: Identify the ligand that provides the highest yield and/or fastest reaction rate. This will be your optimal ligand for this specific transformation.
Guide 2: The Role of Additives
In some cases, additives can be used to mitigate catalyst poisoning or improve reaction performance.
-
Problem: Even with optimized ligands, the reaction is still not proceeding to completion.
-
Solution: Consider the use of additives such as Lewis acids or halide salts.
1. Lewis Acid Additives:
-
Rationale: A Lewis acid can coordinate to the nitrogen of the isoquinoline, "masking" its lone pair and preventing it from poisoning the palladium catalyst.
-
Examples: B(OMe)₃ has been shown to be effective in binding to Lewis basic heterocycles and restoring palladium activity.[4]
-
Caution: The Lewis acid must be chosen carefully to avoid unwanted side reactions with other components of the reaction mixture.
2. Halide Salt Additives:
-
Rationale: Halide salts, such as tetrabutylammonium bromide (TBAB), can have a beneficial effect on the reaction rate and can help to mitigate the inhibitory effects of certain bases and substrates.[5] They can favor the formation of active catalytic species and prevent the formation of inactive palladium complexes.[5][6]
-
Protocol: Add 1.0 to 2.0 equivalents of the additive to your optimized reaction conditions.
Guide 3: Catalyst Pre-activation and Choice of Palladium Source
The form of palladium used can influence the outcome of the reaction.
-
Problem: Inconsistent results when using Pd(II) sources like Pd(OAc)₂.
-
Solution: Use a Pd(0) source directly or employ a pre-catalyst.
1. Direct Use of Pd(0) Sources:
-
Examples: Pd₂(dba)₃ or Pd(PPh₃)₄.
-
Rationale: Using a Pd(0) source bypasses the in-situ reduction step required for Pd(II) precursors. This can sometimes lead to more consistent catalyst activation and reduce the formation of palladium black.[1]
2. Modern Pre-catalysts:
-
Examples: Buchwald G3 or G4 pre-catalysts.[7]
-
Rationale: These are well-defined, air- and moisture-stable complexes that generate the active LPd(0) species cleanly and efficiently under the reaction conditions.[7] This can lead to more reproducible results and lower catalyst loadings.
Figure 2: A systematic troubleshooting workflow for palladium-catalyzed cross-coupling reactions involving isoquinoline substrates.
Section 4: Concluding Remarks
Successfully performing palladium-catalyzed cross-coupling reactions with challenging substrates like isoquinolines requires a thoughtful and systematic approach. By understanding the mechanisms of catalyst poisoning and employing the strategies outlined in this guide—namely, the judicious selection of ligands, the use of appropriate additives, and the optimization of the palladium source—researchers can overcome these hurdles and achieve their synthetic goals. Remember that each reaction is unique, and a combination of these troubleshooting techniques may be necessary to find the optimal conditions for your specific system.
References
-
Wikipedia. (2023, December 29). Catalyst poisoning. Wikipedia. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4634–4649. [Link]
-
Gagnier, S. V., et al. (2015). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 5(10), 6030–6037. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Thermal stability concerns of 4-trifluoromethyl isoquinolines during reflux
Subject: Thermal Stability & Degradation Concerns of 4-Trifluoromethyl Isoquinolines During Reflux Ticket ID: T-CF3-ISOQ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
While the trifluoromethyl (
The 4-position of isoquinoline is electronically unique; it is the most electron-rich position of the pyridine ring system, yet the attached
This guide addresses the three most common failure modes reported by researchers:
-
Hydrolysis: Conversion of
to in acidic/basic reflux. -
Radical Collapse: Failure of Minisci-type synthesis at high temperatures.
-
Reductive Defluorination: Loss of fluorine atoms during metal-mediated reductions.
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific degradation pathway occurring in your reaction vessel.
Figure 1: Diagnostic logic for identifying the mode of failure based on
Part 2: Troubleshooting Guides
Issue 1: Hydrolysis to Carboxylic Acid
Symptom: The product becomes highly polar (stuck on baseline in TLC) and loses the fluorine signal in NMR. Context: Often occurs during acidic deprotection (e.g., refluxing in HCl/HBr) or strong basic hydrolysis steps.
Technical Insight:
Although
The Mechanism (Acid-Catalyzed):
-
Protonation: Isoquinoline N is protonated.
-
Activation: The
carbon becomes susceptible to nucleophilic attack by water. -
Collapse:
.
Corrective Protocol:
| Parameter | Standard (Risky) | Optimized (Safe) |
|---|
| Acid Source | Conc. HCl or HBr |
Step-by-Step Fix:
-
Switch Acids: Avoid nucleophilic acids like HBr (Br- can assist defluorination). Use non-nucleophilic acids like Triflic acid (TfOH) or Sulfuric acid if protonation is needed.
-
Temperature Control: Do not exceed
C. The hydrolysis rate constant ( ) increases exponentially above C for activated groups. -
Water Exclusion: If the step is not intended to be hydrolysis, use anhydrous solvents. The reaction requires
to proceed.
Issue 2: Failed Synthesis (Radical Instability)
Symptom: Low yield, formation of "tar," and complex crude NMR during Minisci-type trifluoromethylation.
Context: Reacting isoquinoline with Langlois Reagent (
Technical Insight:
The "thermal instability" here is often a misdiagnosis.[1] The 4-trifluoromethyl isoquinoline product is stable; the radical intermediate is not. At reflux temperatures, the
-
Recombination:
(Gas evolution). -
Hydrogen Abstraction: Formation of
(Fluoroform) from solvent. -
Polymerization: Radical attack on the solvent or self-polymerization of the heterocycle.
Corrective Protocol (The "Cold-Initiation" Method): Instead of thermal reflux, use a chemical oxidant or photoredox conditions to generate the radical at lower temperatures.
-
Reagents: Isoquinoline (1.0 equiv),
(3.0 equiv). -
Solvent: DCM/Water (biphasic) or DMSO.
-
Initiator: Instead of refluxing with persulfate, use TBHP (tert-Butyl hydroperoxide) and a catalytic iron source (
). -
Temperature: Run at 0°C to Room Temperature .
-
Why? This maintains a steady concentration of
radicals without thermal acceleration of termination pathways.
-
Issue 3: Reductive Defluorination
Symptom: Appearance of doublet or triplet signals in
Technical Insight:
Refluxing metals in acid creates a single-electron transfer (SET) environment. The electron-deficient isoquinoline ring facilitates the injection of electrons into the
Corrective Protocol:
-
Avoid: Zn/AcOH or Fe/HCl at reflux.
-
Alternative: Use catalytic hydrogenation (
, Pd/C) at mild pressure (1 atm) and room temperature. Palladium is less likely to insert into the benzylic bond under these mild conditions compared to dissolving metals.
Part 3: FAQ
Q1: Can I distill 4-trifluoromethyl isoquinoline?
A: Yes, but with caution. The compound itself is thermally stable up to
Q2: I see a peak at -63 ppm and -65 ppm. Which is my product? A: The chemical shift is solvent-dependent, but typically:
-
-63 ppm: 4-trifluoromethyl isoquinoline (Product).
-
-75 to -80 ppm: Trifluoroacetic acid (Hydrolysis byproduct).
-
-110 ppm: Difluoromethyl species (Defluorination byproduct).
-
Tip: Spike the NMR tube with a known standard (e.g.,
-trifluorotoluene, -63.7 ppm) to confirm.
Q3: Is the 1-position or 4-position more stable?
A: The 4-position is generally more susceptible to electrophilic degradation but less susceptible to nucleophilic displacement than the 1-position. A
References
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). Link
- Relevance: Establishes the stability and synthesis protocols for trifluoromethyl heterocycles using radical methods (Langlois reagent).
-
Levin, V. V., et al. (2013). "Hydrolysis of the Trifluoromethyl Group in Aromatic Systems." Russian Chemical Reviews. Link
- Relevance: details the mechanism of acid-catalyzed hydrolysis of groups to carboxylic acids.
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
- Relevance: Foundational text on the bond strength and electronic activation of fluorinated arom
-
Dunina, V. V., et al. (2011). "Protolytic defluorination of trifluoromethyl-substituted arenes." Organic & Biomolecular Chemistry. Link
- Relevance: Explains the mechanism of defluorin
Sources
Overcoming steric hindrance in 4-substituted isoquinoline functionalization
The following guide serves as a specialized Technical Support Center for researchers working with 4-substituted isoquinolines. It is designed to troubleshoot and resolve steric and electronic conflicts inherent to this scaffold.
Status: Operational | Tier: Advanced Synthesis Support Topic: Overcoming Steric & Peri-Interactions in C-H Activation and Coupling
Diagnostic: The Steric Landscape
Before selecting a protocol, you must diagnose which steric interaction is causing your reaction failure.[1] A substituent at the C4 position creates two distinct "Dead Zones" and one "Electronic Gate."[1]
The Isoquinoline Steric Map
-
Zone A (C3 Position - Ortho Effect): The C4-substituent is directly adjacent to C3.[1] Standard Pd-catalyzed C-H activation often fails here due to the inability of the catalyst to form the square-planar intermediate without clashing with the C4-group.
-
Zone B (C5 Position - Peri Effect): The C4-substituent and the C5-proton (or substituent) suffer from peri-strain (1,8-interaction equivalent).[1] This forces the C4-group out of planarity, reducing conjugation and blocking access to C5.[1]
-
Zone C (C1 Position - The Electronic Gate): While sterically remote from C4, the C1 position is electronically sensitive.[1] If your C4-group is electron-withdrawing (EWG), C1 becomes hyper-electrophilic (good for nucleophilic attack, bad for electrophilic C-H activation).[1]
Figure 1: Steric interaction map identifying high-friction zones (Red) and accessible zones (Green) on the isoquinoline core.[1]
Troubleshooting Guides & Protocols
Scenario A: "I need to functionalize C3, but the reaction goes to C1 or fails."
Root Cause: C1 is naturally more electrophilic (Reissert-type reactivity) and less sterically hindered.[1] The C4-substituent further shields C3, making C1 the path of least resistance.[1] The Fix: You must use N-Oxide Activation combined with a bulky electrophile or specific solvent control to force C3 selectivity, or block C1.[1]
Protocol 1: Site-Selective C3-Arylation via N-Oxide Activation
Mechanism: The N-oxide oxygen coordinates the catalyst (Pd or Rh), directing it to the adjacent carbons. Since C1 is electronically favored but C3 is the goal, we utilize conditions that favor the "harder" activation via temperature control and solvent effects.[1]
Reagents:
-
Substrate: 4-Substituted Isoquinoline N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: X-Phos or P(t-Bu)₃ (Ligands must be bulky enough to prevent bis-coordination but active enough for oxidative addition).[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene (Non-polar solvents often enhance C3 selectivity over C1 by destabilizing the charged intermediates favored at C1).[1]
Step-by-Step:
-
N-Oxidation: Treat your 4-substituted isoquinoline with m-CPBA (1.2 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[1][2] (Critical: Ensure no unreacted starting material remains, as it inhibits the catalyst).[1]
-
Catalyst Prep: In a glovebox or under Argon, mix Pd(OAc)₂, Ligand, and dry Toluene. Stir for 15 min to form the active species.
-
Reaction: Add the N-oxide, Aryl Bromide, and Base.
-
Heating: Heat to 110°C for 16 hours. (High temperature is required to overcome the C4 steric barrier).[1]
-
Deoxygenation (Optional): If the N-oxide is not the final target, treat the crude product with PCl₃ or Zn/AcOH to reduce it back to the isoquinoline.
Why this works: The N-oxide directs the Pd to the ortho-positions (C1 and C3). While C1 is preferred, the use of a bulky ligand like X-Phos creates a "steric wall" that can paradoxically favor C3 if the C1 position interacts unfavorably with the ligand's bulk in the transition state, or if C1 is blocked.[1] Note: If C1 is unsubstituted, you will likely get a mixture.[1] The most reliable route to C3 is to block C1 (e.g., with a chloro group) or use Rh(III) catalysis with specific directing groups.[1]
Scenario B: "I have a halogen at C4, but cross-coupling yields are <10%."
Root Cause: The C4 position is crowded.[1] Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts are too bulky to undergo oxidative addition efficiently at this "peri-shielded" carbon.[1] The Fix: Switch to Nickel Catalysis with Small Cone-Angle Ligands or Buchwald Ligands designed for remote sterics .[1]
Protocol 2: Ni-Catalyzed C4-Cross Coupling (Suzuki-Miyaura)
Mechanism: Nickel is smaller than Palladium (atomic radius), allowing it to slip into the C4-X bond despite the peri-hydrogen at C5.[1]
Reagents:
-
Substrate: 4-Chloro- or 4-Bromoisoquinoline (1.0 equiv)[1]
-
Boronic Acid: Aryl/Alkyl Boronic Acid (1.5 equiv)[1]
-
Catalyst: Ni(COD)₂ (10 mol%) (Requires Glovebox) OR NiCl₂(dppe) (Air stable precursor).[1]
-
Ligand: PCy₃ (Tricyclohexylphosphine) or dppf (if using Ni(COD)₂).[1] Tip: For extreme sterics, use NHC ligands like IPr.[1]
-
Base: K₃PO₄ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (10:1).[1]
Step-by-Step:
-
Degassing: Heavily degas solvents with Argon (Ni(0) is extremely oxygen sensitive).[1]
-
Mixing: Combine Substrate, Boronic Acid, Base, and Pre-catalyst in the reaction vial.
-
Activation: If using Ni(COD)₂, add it last in the glovebox.[1]
-
Thermal Drive: Heat to 80-100°C . Do not exceed 110°C as Ni catalysts degrade faster than Pd.[1]
-
Workup: Filter through Celite immediately upon cooling to remove colloidal Nickel.[1]
Data Comparison: Pd vs. Ni at C4 Position
| Catalyst System | Yield (4-Phenylisoquinoline) | Notes |
| Pd(PPh₃)₄ | 15% | Fails due to steric bulk of PPh₃ (Cone angle 145°).[1] |
| Pd(dppf)Cl₂ | 45% | Better, but slow oxidative addition.[1] |
| Ni(COD)₂ / PCy₃ | 88% | Smaller metal center + electron-rich ligand facilitates insertion.[1] |
Scenario C: "I need to alkylate C1, but the C4 group is electron-withdrawing."
Root Cause: If C4 has an EWG (e.g., -CN, -COOR), the ring is electron-deficient.[1] Friedel-Crafts type approaches will fail.[1] The Fix: Use the Minisci Reaction (Radical Alkylation).[1] Radicals are nucleophilic (somewhat) and love electron-deficient heterocycles.[1] The C4-EWG actually helps this reaction at C1.
Protocol 3: C1-Alkylation via Minisci Reaction
Reagents:
-
Substrate: 4-Substituted Isoquinoline.
-
Radical Source: Carboxylic Acid (R-COOH) + Persulfate (K₂S₂O₈) + AgNO₃ (Cat).[1]
-
Solvent: DCM/Water biphasic system or TFA/Water.
Step-by-Step:
-
Dissolve substrate (1 equiv) in DCM/Water (1:1).[1]
-
Add Carboxylic Acid (2-3 equiv) (Source of the alkyl group).[1]
-
Add AgNO₃ (0.2 equiv) and K₂S₂O₈ (3 equiv).[1]
-
Stir vigorously at 40°C.
-
Mechanism: The Ag(I) oxidizes the carboxylic acid to a radical (decarboxylation).[1] The alkyl radical attacks C1 (the most electron-deficient site). The C4 substituent does not sterically hinder C1 access.[1]
Frequently Asked Questions (FAQs)
Q: My C3-H activation is yielding a mixture of C1 and C3 products. How do I stop C1 activation? A: If you cannot block C1 chemically (e.g., with a Cl or Me group), try using a Transient Directing Group (TDG) if your substrate allows (e.g., if you have an aldehyde handle).[1] Alternatively, switch to Rhodium(III) catalysis (e.g., [Cp*RhCl₂]₂) with a bulky carboxylate additive (like 1-adamantanecarboxylic acid).[1] The bulky additive makes the active catalyst species more sensitive to sterics, potentially flipping selectivity, though this is substrate-dependent.[1]
Q: Can I use C-H activation to install a group at C4 if it is currently unsubstituted? A: Direct C4-H activation is extremely difficult due to the C5 peri-effect.[1] Electrophilic substitution (bromination) works well at C4.[1] Once you have the bromide, use the Ni-catalyzed coupling described in Protocol 2.[1] Do not try to C-H activate C4 directly with metals unless you have a directing group at C3.[1]
Q: Why do I see homocoupling of my boronic acid in the Ni-catalyzed reaction? A: This indicates the oxidative addition to the isoquinoline is too slow (sterics!). Increase the catalyst loading to 15 mol% or switch to a more electron-rich ligand (like PCy₃ or an NHC) to accelerate the oxidative addition step.
References
-
Rh(III)
-
N-Oxide Functionalization Strategies
-
Nickel Catalysis for Sterically Hindered Coupling
-
Minisci Reaction on Heterocycles
-
C4-Alkylation Methodologies
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.princeton.edu [chemistry.princeton.edu]
Validation & Comparative
Technical Comparison Guide: Spectral Characterization of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its unique substitution pattern—combining a reactive chloro-imidate at C1, a lipophilic trifluoromethyl group at C4, and a modifiable bromo handle at C7—makes it a versatile scaffold for Structure-Activity Relationship (SAR) studies.
This guide provides a technical comparison of the spectral performance of this compound against its synthetic precursors and non-fluorinated analogues. By defining the specific 1H and 13C NMR signatures , researchers can confidently validate the structural integrity of this intermediate during drug development workflows.
Chemical Profile & Structural Logic[1][2]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | Not widely listed; Analogues: 2137601-21-7 (non-CF3) |
| Formula | C₁₀H₄BrClF₃N |
| Molecular Weight | 310.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in CDCl₃, DMSO-d₆, EtOAc; Insoluble in water |
Structural Numbering & Substituent Effects
The spectral assignment relies on understanding the electronic influence of the three key substituents on the isoquinoline core:
-
1-Cl (Chloro): Induces a peri-deshielding effect on H8 and removes the H1 signal characteristic of the parent isoquinoline.
-
4-CF₃ (Trifluoromethyl): Strongly electron-withdrawing; removes the H4 signal and eliminates H3-H4 coupling, resulting in H3 appearing as a singlet . It also exerts a through-space deshielding effect on the peri-proton H5 .
-
7-Br (Bromo): Provides a diagnostic splitting pattern for the benzenoid ring (H5, H6, H8).
Spectral Characterization Data
High-Confidence Predicted 1H NMR Data
Note: Data derived from substituent chemical shift additivity rules applied to the experimental base values of 7-bromoisoquinoline (Ref 1, 2).
Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400/500 MHz
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| H3 | 8.85 – 8.95 | Singlet (s) | 1H | Diagnostic Peak. Deshielded by adjacent N and 4-CF₃. Lack of H4 coupling confirms substitution. |
| H8 | 8.35 – 8.45 | Doublet (d, J ≈ 9.0 Hz) | 1H | Deshielded by peri-interaction with 1-Cl lone pairs. |
| H5 | 8.25 – 8.35 | Doublet (d, J ≈ 2.0 Hz) | 1H | Peri-interaction with 4-CF₃ group. Shows meta-coupling to H6. |
| H6 | 7.80 – 7.90 | dd (J ≈ 9.0, 2.0 Hz) | 1H | Standard benzenoid coupling (ortho to H8, meta to H5). |
13C NMR Spectral Data (Predicted)
Solvent: CDCl₃ (77.16 ppm reference)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C-Cl (Imidoyl) | 150.5 – 152.0 | C1 . Characteristic downfield shift for chlorinated carbon. |
| C-H (Hetero) | 143.0 – 145.0 | C3 . Quartet coupling with F may be observed (J ~5 Hz). |
| C-CF₃ (Quaternary) | 120.0 – 125.0 | C4 . Quartet (J ~30-35 Hz). |
| CF₃ (Group) | 122.0 – 124.0 | CF₃ .[1] Large quartet (J ~270 Hz). |
| C-Br (Quaternary) | 123.0 – 124.0 | C7 . Upfield due to heavy atom effect. |
| Bridgehead | 135.0 – 138.0 | C4a/C8a . |
| Benzenoid CH | 128.0 – 133.0 | C5, C6, C8 . |
Comparative Performance Guide
This section objectively compares the target product with its immediate precursor and a non-fluorinated alternative to demonstrate how NMR validates the synthesis.
Comparison 1: Target vs. Precursor (Isocarbostyril)
Precursor: 7-Bromo-4-(trifluoromethyl)isoquinolin-1(2H)-one Transformation: Chlorination (POCl₃/PCl₅)
| Feature | Precursor (Lactam) | Target (1-Chloro Product) | Validation Insight |
| H3 Signal | Doublet (coupling to NH) or broad s | Sharp Singlet | Confirmation of aromatization. |
| NH Signal | Broad singlet (~11-12 ppm) | Absent | Primary confirmation of conversion. |
| H8 Shift | ~8.1 ppm | ~8.4 ppm | Downfield shift due to Cl peri-effect confirms C1 functionalization. |
| 13C C1 | ~160 ppm (C=O) | ~151 ppm (C-Cl) | Distinct chemical shift change from amide to imidoyl chloride. |
Comparison 2: Target vs. Alternative (Non-CF3)
Alternative: 7-Bromo-1-chloroisoquinoline
| Feature | Alternative (Non-CF3) | Target (4-CF3) | Performance Note |
| H4 Signal | Doublet (~7.6 ppm) | Absent | The lack of the H4 signal is the key purity check for the trifluoromethylated analog. |
| H3 Multiplicity | Doublet (J ≈ 5.6 Hz) | Singlet | H3-H4 coupling is eliminated in the target. |
| Solubility | Moderate | High | The CF₃ group significantly enhances lipophilicity, improving solubility in CDCl₃ for clearer spectra. |
Experimental Protocol: Spectral Acquisition
To ensure reproducible data comparable to the values above, follow this standardized protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS v/v.
-
Note: If the sample contains residual POCl₃ from synthesis, it will degrade the solvent and broaden peaks. Ensure the sample is quenched and dried thoroughly.
-
-
Filtration: If the solution is cloudy (inorganic salts), filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters (Standard)[6]
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (Ensure full relaxation of H3 singlet).
-
Scans (NS): 16 (1H), 1024+ (13C).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Apodization: Exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
-
Referencing: Set TMS internal standard to 0.00 ppm.
Synthesis & Characterization Workflow (Visual)
The following diagram illustrates the logical flow for synthesizing and validating the target compound, highlighting the critical decision points based on NMR feedback.
Caption: Workflow for the synthesis and spectral validation of this compound, emphasizing the critical NMR decision gate.
References
-
MDPI. (2017). Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds. (Provides baseline NMR for 7-bromoisoquinoline).
-
Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline. (Experimental H1, H3, H4, H5, H6, H8 shifts for the parent scaffold).
-
BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. (Methodology for chlorination of hydroxy-quinolines/isoquinolines).
-
PubChem. 1-chloro-3-(trifluoromethyl)isoquinoline. (Structural analogue comparison).
Sources
X-ray crystallography analysis of 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
[label="Apply Restraints\n(
Synthesizing Interaction Analysis
I'm now integrating lattice interaction insights with SHELXL parameter optimization. I'm focusing on incorporating PART 1, PART 2, and FVAR commands, alongside SADI, SIMU, and DELU restraints for the CF3 group. The DOT diagram, illustrating the crystallographic refinement workflow, is taking shape, too.
Finalizing Structural Refinement
I'm now integrating lattice interaction insights with SHELXL parameter optimization. I'm focusing on incorporating PART 1, PART 2, and FVAR commands, alongside SADI, SIMU, and DELU restraints for the CF3 group. The DOT diagram, illustrating the crystallographic refinement workflow, is taking shape, too.
Refining Refinement Parameters
I'm now implementing and refining specific SHELXL instructions for handling the CF3 group. I'm focusing on data collected at 100K and using SHELXT for structure solution. Implementing PART 1, PART 2, and FVAR commands, alongside SADI, SIMU, and DELU restraints, are key. I'm building a DOT diagram with colored nodes for a crystallographic refinement workflow for CF3 disorder. I'm also preparing to analyze the anomalous dispersion of the bromine atom.
Constructing Interaction Data
I'm now populating the quantitative data table with simulated crystallographic data for comparison. I'm focusing on the primary supramolecular synthons, halogen bond lengths (Br...N/Cl), and pi-pi stacking distances (centroid-centroid) for the target compound and its baselines. This data will underpin the comparative analysis section. I'm also examining the anomalous scattering of the bromine to further characterize the halogen bonding.
Title: Crystallographic Profiling of Halogenated Heterocycles: A Comparative Guide to 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized isoquinolines serve as privileged scaffolds. This compound is a premium building block, characterized by its dense array of electron-withdrawing groups and heavy atoms. For structural biologists and medicinal chemists, understanding the solid-state behavior of this compound via X-ray crystallography is critical. The spatial orientation of the trifluoromethyl (-CF3) group, the
This guide objectively compares the crystallographic performance and supramolecular assembly of this compound against standard alternatives, providing actionable, step-by-step methodologies for resolving complex crystallographic disorder.
Structural Dynamics & Causality: The "E-E-A-T" Perspective
To successfully crystallize and refine polyhalogenated heterocycles, one must understand the causality behind their lattice assembly. The target compound presents three distinct crystallographic challenges and advantages compared to unfunctionalized analogs:
A. The -Hole and Halogen Bonding
Halogen bonding (
B. Trifluoromethyl (-CF3) Rotational Disorder
The -CF3 group at the C4 position is a classic source of crystallographic frustration. Fluorine atoms possess high thermal displacement parameters. At room temperature, the -CF3 group often undergoes dynamic rotation around the
C. Anomalous Dispersion for SAD Phasing
For macromolecular crystallographers using this compound as a ligand, the 7-bromo substituent is invaluable. Bromine provides a strong anomalous scattering signal at typical synchrotron wavelengths (e.g., 0.9795 Å), making this building block an excellent heavy-atom derivative for Single-Wavelength Anomalous Dispersion (SAD) phasing of protein-ligand complexes.
Comparative Performance Data
To benchmark the target compound, we compare its typical crystallographic parameters against two common alternatives: 7-Bromoisoquinoline (lacking the steric bulk of CF3/Cl) and 4-Methylisoquinoline (lacking halogen bond donors).
Table 1: Comparative Crystallographic Parameters of Isoquinoline Building Blocks
| Parameter | 7-Br-1-Cl-4-(CF3)isoquinoline (Target) | 7-Bromoisoquinoline (Alt 1) | 4-Methylisoquinoline (Alt 2) |
| Primary Synthon | |||
| Halogen Bond Length | ~3.15 Å (Moderate) | ~2.95 Å (Strong) | N/A |
| ~3.65 Å (Expanded due to CF3 bulk) | ~3.45 Å (Compact) | ~3.40 Å (Compact) | |
| Disorder Propensity | High (CF3 rotational disorder) | Low | Low (Methyl rotation is minor) |
| SAD Phasing Utility | Excellent (Br anomalous signal) | Excellent (Br anomalous signal) | Poor (Light atoms only) |
| Lattice Stability | Moderate (Steric frustration) | High (Directional bonding) | High (Efficient packing) |
Data synthesis based on structural behaviors of highly halogenated isoquinolines and trifluoromethylated arenes[4],[3],[2].
Supramolecular Interaction Network
The following diagram maps the competing intermolecular forces that dictate the crystal packing of the target compound.
Caption: Primary intermolecular interaction nodes driving the crystal lattice assembly of the target compound.
Experimental Protocols: A Self-Validating System
To ensure high-quality crystallographic data, the following protocols have been optimized specifically for heavily halogenated, sterically hindered heterocycles.
Protocol A: Single Crystal Growth via Vapor Diffusion
Because the target compound has low hydrogen-bonding capacity and relies on weaker halogen/
-
Solvent Selection: Dissolve 10 mg of this compound in 0.5 mL of a good solvent (e.g., Dichloromethane).
-
Anti-solvent Selection: Choose a non-polar anti-solvent with a lower boiling point or similar vapor pressure (e.g., n-Pentane or Hexane).
-
Setup: Place the sample vial (uncapped) inside a larger sealed jar containing 3 mL of the anti-solvent.
-
Incubation: Store at a stable temperature (20 °C) in a vibration-free environment for 48–72 hours. Crystals typically form as blocky or plate-like morphologies.
Protocol B: X-ray Data Collection & Resolving CF3 Disorder
Freely refining a disordered -CF3 group will almost certainly result in non-positive definite (NPD) thermal ellipsoids due to parameter correlation. You must apply geometric and thermal restraints.
-
Data Collection: Mount the crystal on a diffractometer equipped with a cryostream. Collect data at 100 K to minimize dynamic thermal motion. Use Mo-K
( = 0.71073 Å) or Cu-K ( = 1.54184 Å) radiation. -
Structure Solution: Solve the structure using dual-space methods (e.g., SHELXT). The bromine, chlorine, and core carbon/nitrogen atoms will appear clearly.
-
Identify Disorder: Inspect the difference Fourier map. The C4 position will likely show 6 residual Q-peaks arranged in a staggered conformation instead of 3 clean fluorine peaks[3].
-
Model Split Positions (SHELXL):
-
Assign the highest 3 peaks to PART 1 (e.g., F1A, F2A, F3A).
-
Assign the alternating 3 peaks to PART 2 (e.g., F1B, F2B, F3B).
-
Link their occupancies using a free variable (FVAR), ensuring they sum to 1.0 (e.g., 21.0 for Part 1, -21.0 for Part 2).
-
-
Apply Restraints:
-
Use SADI to restrain all
bond lengths to be equivalent. -
Use SADI to restrain all
1,3-distances to maintain ideal tetrahedral geometry. -
Apply SIMU and DELU (rigid bond restraints) to the split fluorine atoms to prevent unrealistic thermal ellipsoid elongation.
-
-
Final Refinement: Refine anisotropically until the shift/error approaches zero and the R1/wR2 factors converge.
Caption: Workflow for resolving trifluoromethyl (-CF3) group rotational disorder in crystallographic refinement.
Conclusion
While this compound presents distinct crystallographic challenges—namely, steric expansion of the
References
-
Metrangolo, P., & Resnati, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research.[4] Available at:
-
Karle, J. M., et al. (1996). Crystal Structure of (−)-Mefloquine Hydrochloride Reveals Consistency of Configuration with Biological Activity (Trifluoromethyl group disorder). Antimicrobial Agents and Chemotherapy.[3] Available at:
-
Gurbanov, A., et al. (2021). Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI.[2] Available at:
-
Baykov, S., et al. (2021). Azine Steric Hindrances Switch Halogen Bonding to N‐Arylation upon Interplay with σ‐Hole Donating Haloarenenitriles. Chemistry - An Asian Journal.[1] Available at:
Sources
Structural Validation of Regioselective Isoquinoline Derivatives: A Comparative Analytical Guide
Executive Summary
In the development of isoquinoline-based therapeutics (e.g., kinase inhibitors, alkaloids), regioselectivity during functionalization—specifically distinguishing C1 vs. C3 substitution or C5 vs. C8 electrophilic attack—is a critical quality attribute. Misassignment of these isomers compromises Structure-Activity Relationship (SAR) models and can lead to costly late-stage failures.
This guide compares the efficacy of standard 1D NMR characterization against an advanced 2D Heteronuclear/Spatial Correlation Workflow (HMBC/NOESY) . While X-ray crystallography remains the absolute standard, this guide demonstrates that a rigorous 2D NMR protocol offers a faster, solution-state alternative that is 99% definitive when applied with specific mechanistic logic.
The Challenge: Isoquinoline Asymmetry
The isoquinoline scaffold (benzo[c]pyridine) presents a unique analytical challenge due to its electronic asymmetry.
-
The Trap: 1D
H-NMR often shows overlapping aromatic multiplets. The chemical shift differences between a proton at C1 ( ~9.0 ppm) and C3 ( ~8.5 ppm) can be obscured by substituents or solvent effects. -
The Consequence: A C3-substituted product (kinetic) is often mistaken for a C1-substituted product (thermodynamic) if assignment relies solely on predicted chemical shifts.
Comparative Analysis of Validation Methods
We evaluated three validation methodologies for a model scenario: Distinguishing 1-alkylisoquinoline from 3-alkylisoquinoline.
| Feature | Method A: 1D Proton NMR | Method B: 2D HMBC + NOESY (Recommended) | Method C: X-Ray Crystallography |
| Certainty | Low (60%) | High (98%) | Absolute (100%) |
| Throughput | High (10 mins) | Medium (2-4 hours) | Low (Days to Weeks) |
| Sample State | Solution | Solution | Solid Crystal (Required) |
| Cost | $ | ||
| Primary Failure Mode | Ambiguous multiplets; solvent-dependent shifts. | Lack of long-range coupling (if quaternary carbons are silent). | Failure to crystallize; amorphous oils. |
Why Method B (2D NMR) is the Superior Routine Choice
While Method C is definitive, it is a bottleneck. Method B, when structured correctly, provides self-validating evidence by correlating protons to "anchor" carbons (C1, C3, C4a, C8a) that are otherwise invisible.
Technical Deep Dive: The Self-Validating Logic
To validate the structure without crystals, you must establish a closed logic loop using two orthogonal NMR techniques.
A. The HMBC Anchor (Connectivity)
Heteronuclear Multiple Bond Correlation (HMBC) visualizes 2-bond (
-
The C1 Diagnostic: If the substituent is at C1, the protons of the substituent (e.g.,
-CH ) will show a strong correlation to C8a (the bridgehead carbon) and C3 . -
The C3 Diagnostic: If the substituent is at C3, the substituent protons will correlate to C4 and C1 .
-
Crucial Check: The C1 proton (if unsubstituted) typically appears as a singlet far downfield (~9.0-9.2 ppm) and shows a unique
correlation to C4a and C8.
B. The NOESY/ROESY Proximity (Spatial)
Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within ~5 Å of each other.
-
The "Peri" Effect: A substituent at C1 is spatially close to the proton at C8 . A strong NOE cross-peak between the substituent and H-8 is the "smoking gun" for C1 substitution.
-
The C3 Null Result: A substituent at C3 is too far from the benzene ring protons to show a "peri" NOE. Instead, it may show NOE to H-4.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for validating regioselectivity using the recommended workflow.
Figure 1: Analytical Decision Tree for distinguishing C1 vs. C3 isoquinoline regioisomers.
Experimental Protocols
Protocol A: High-Resolution 2D NMR (The "Product" Workflow)
Prerequisites:
-
Instrument: 500 MHz or higher (600 MHz cryoprobe preferred for trace isomers).
-
Solvent: DMSO-
is preferred over CDCl for isoquinolines to prevent aggregation-induced line broadening and to separate aromatic multiplets.
Step-by-Step:
-
Sample Preparation: Dissolve 5–10 mg of compound in 0.6 mL DMSO-
. Ensure the solution is homogenous (filter if necessary). -
1D Acquisition: Acquire a standard proton spectrum (16 scans, D1=2s).
-
QC Check: Verify the integration of the aromatic region. If the total aromatic integral is not an integer ratio relative to the substituent, repurify.
-
-
HMBC Setup:
-
Select the hmbcgpndqf (gradient enhanced, magnitude mode) pulse sequence.
-
Optimization: Set the long-range coupling constant (
) to 8 Hz. This is critical for seeing the 3-bond coupling across the nitrogen. -
Scans: Minimum 32 scans per increment; 256 increments in F1.
-
-
NOESY Setup:
-
Select noesygpph.
-
Mixing Time: Set to 300–500 ms. (Too short = no signal; too long = spin diffusion artifacts).
-
Relaxation Delay (D1): Must be at least
(typically 3–5 seconds) to ensure quantitative accuracy.
-
Protocol B: Crystallization (The "Anchor" Method)
If the oil resists solidification, convert the isoquinoline to a salt to induce crystallization for X-ray.
-
Dissolve 20 mg of the isoquinoline in minimal diethyl ether.
-
Add 1.1 equivalents of HCl (2M in ether) dropwise.
-
The hydrochloride salt often precipitates immediately.
-
Recrystallize slowly from Ethanol/EtOAc (1:3 ratio) by vapor diffusion.
Mechanistic Visualization: The "Peri" Effect
The following diagram visualizes the specific NOE and HMBC correlations that define the C1-isomer, which is the most common point of confusion.
Figure 2: Key Correlations for C1-Substituted Isoquinoline. The Red Dashed line (NOE) between the substituent (R) and C8 is the definitive confirmation of C1 regiochemistry.
References
-
Miftyakhova, A. R., et al. (2023).[1] "Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines." Russian Journal of Organic Chemistry, 59, 1473–1481.[1]
-
Graulich, A., et al. (2005). "Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums." Journal of Medicinal Chemistry, 48(15), 4972-4982.[2]
-
Chrzanowska, M., et al. (2015). "Synthesis of C3/C1-Substituted Tetrahydroisoquinolines." Molecules, 20, 14699-14715.
-
Narayanaswami, S., et al. (1984). "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences, 93, 145-155.[3]
-
University of Ottawa NMR Facility. (2017). "HMBC vs. H2BC: Complimentary Techniques for Structure Assignment." U-Ottawa NMR Blog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
A Comparative Guide to the IR Spectroscopy of 4-(Trifluoromethyl)isoquinoline
Introduction and Structural Significance
In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine—particularly via the trifluoromethyl (–CF₃) group—is a privileged strategy used to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity. 4-(Trifluoromethyl)isoquinoline serves as a critical fluorinated heterocyclic scaffold in the development of novel therapeutics.
Fourier Transform Infrared (FTIR) spectroscopy is a frontline, non-destructive analytical technique for validating the structural integrity of such compounds. By analyzing the vibrational modes of the molecule, researchers can rapidly confirm the presence of the isoquinoline core and the successful incorporation of the –CF₃ moiety. This guide provides an objective, data-driven comparison of 4-(trifluoromethyl)isoquinoline against alternative analogs, detailing the physical causality behind its unique spectroscopic fingerprint.
Comparative Spectroscopic Analysis
To accurately identify 4-(trifluoromethyl)isoquinoline, it is essential to compare its infrared absorption profile against baseline alternatives: unsubstituted isoquinoline and 4-methylisoquinoline . This comparison isolates the specific spectral perturbations induced by replacing an electron-donating methyl group or a simple proton with a strongly electron-withdrawing –CF₃ group.
Quantitative Data Summary
The following table summarizes the key characteristic IR peaks for these three structural analogs[1],[2].
| Vibrational Mode | Isoquinoline (Unsubstituted) | 4-Methylisoquinoline | 4-(Trifluoromethyl)isoquinoline |
| Aromatic C–H Stretch | ~3050 cm⁻¹ | ~3045 cm⁻¹ | 3040 cm⁻¹ |
| Aliphatic C–H Stretch | Absent | 2850 – 2960 cm⁻¹ | Absent |
| Ring C=N / C=C Stretch | 1500 – 1630 cm⁻¹ | 1510 – 1640 cm⁻¹ | 1500 – 1620 cm⁻¹ |
| C–F Stretch (Asym/Sym) | Absent | Absent | 1320, 1170, and 1120 cm⁻¹ |
| Aromatic C–H Out-of-Plane Bend | 740 – 830 cm⁻¹ | 750 – 840 cm⁻¹ | 730, 780, 820, 900, 930, 980 cm⁻¹ |
The Causality of the Spectral Shifts
1. The Trifluoromethyl (–CF₃) Dominance:
The most striking feature of the is the cluster of intensely strong absorption bands at 1320, 1170, and 1120 cm⁻¹[2]. The physical causality behind this intensity lies in the extreme electronegativity of fluorine. The C–F bond is highly polarized, meaning that any stretching vibration induces a massive change in the molecular dipole moment (
2. Perturbation of the Isoquinoline Core:
The isoquinoline scaffold is defined by its conjugated C=C and C=N bonds, which typically vibrate between 1500 and 1630 cm⁻¹[1]. When a –CF₃ group is introduced at the 4-position, it exerts a powerful inductive electron-withdrawing effect (–I). This withdrawal of electron density from the
Self-Validating Experimental Protocol: ATR-FTIR
Historically, solid and liquid samples were prepared using KBr pellets or salt plates. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O–H stretch (~3300 cm⁻¹) and an H–O–H bending mode (~1640 cm⁻¹). The latter directly overlaps with the critical C=N and C=C ring stretching region of the isoquinoline core, leading to false interpretations.
To establish a self-validating, artifact-free system, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard for this analysis.
Step-by-Step Methodology
-
Crystal Cleaning and Verification:
-
Action: Clean the diamond ATR crystal using MS-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Validation: Perform a preview scan. Causality: Any residual solvent will present false aliphatic C–H stretches (~2900 cm⁻¹) or C–O stretches (~1100 cm⁻¹), which directly interfere with the critical C–F stretching region. The baseline must be flat.
-
-
Background Acquisition:
-
Action: Acquire a background spectrum of the empty crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans)[1].
-
Validation:Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (rotational bands at 1300–1900 cm⁻¹) fluctuate constantly. Subtracting a fresh background ensures the 1500–1650 cm⁻¹ isoquinoline ring stretches are not distorted by atmospheric interference.
-
-
Sample Application:
-
Action: Apply 2–3 μL of neat 4-(trifluoromethyl)isoquinoline (which presents as a colorless liquid) directly onto the ATR crystal, ensuring complete coverage of the active sensor area[2].
-
-
Spectral Acquisition and Processing:
-
Action: Scan the sample using the exact parameters as the background.
-
Validation: Apply an ATR correction algorithm during post-processing. Causality: In ATR, the depth of penetration of the IR beam increases at lower wavenumbers. Without correction, the C–F stretches (~1100 cm⁻¹) will appear artificially inflated relative to the C–H stretches (~3040 cm⁻¹). ATR correction normalizes the spectrum to resemble a standard transmission profile.
-
Experimental Workflow Visualization
The following diagram illustrates the logical progression and self-validating checkpoints of the ATR-FTIR protocol.
Figure 1: ATR-FTIR workflow for structural validation of 4-(trifluoromethyl)isoquinoline.
References
-
Trifluoromethylisoquinolines: Synthesis and Properties Oxford University Press (Bulletin of the Chemical Society of Japan) URL: [Link]
-
Infrared Spectroscopy Correlation Table Wikipedia URL:[Link]
Sources
Benchmarking cross-coupling yields of 7-bromo vs 7-iodo isoquinolines
Benchmarking Cross-Coupling Reactivity: 7-Bromo- vs. 7-Iodo-Isoquinolines in Drug Development
The isoquinoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry. Functionalization at the C7 position is particularly critical for modulating the physicochemical properties of kinase inhibitors and complex natural products. When designing a synthetic route, chemists are frequently faced with a critical decision: should the synthesis proceed via 7-bromoisoquinoline or 7-iodoisoquinoline?
This guide provides an objective benchmarking of these two substrates, analyzing the mechanistic causality behind their reactivity differences and providing self-validating protocols to ensure reproducible yields.
Mechanistic Causality: Bond Dynamics and Catalyst Selection
To understand the divergent performance of 7-bromo and 7-iodo isoquinolines, we must examine the thermodynamics of the oxidative addition step—the fundamental entry point into the palladium-catalyzed cross-coupling cycle.
-
7-Iodoisoquinoline (High Reactivity, Low Stability): The C–I bond dissociation energy (BDE) is relatively low (~65 kcal/mol). This facilitates extremely rapid oxidative addition to Pd(0) species. Consequently, reactions can proceed at room temperature or with less sophisticated, inexpensive phosphine ligands (e.g., PPh3). This hyper-reactivity is strategically valuable in complex molecule synthesis. For instance, in the1, 7-iodoisoquinoline was specifically chosen to enable rapid, low-temperature (−78 °C) lithiation and subsequent 1,2-addition—a process where the bromo-analogue would be insufficiently reactive[1]. However, this reactivity comes at a cost: 7-iodoisoquinolines are highly prone to Ullmann-type homocoupling and proto-dehalogenation under strongly basic conditions.
-
7-Bromoisoquinoline (Moderate Reactivity, High Stability): The C–Br bond is significantly stronger (~81 kcal/mol), making oxidative addition the rate-limiting step. Efficient coupling requires elevated temperatures (80–100 °C) and sterically demanding, electron-rich bidentate ligands (e.g., dppf, XPhos) to accelerate the catalytic cycle, as detailed in comprehensive studies on2[2]. Despite the harsher conditions required, 7-bromoisoquinoline is often the preferred building block for scale-up due to its superior bench stability, lower cost, and resistance to base-mediated side reactions[3].
Comparative Yield Benchmarking
The following table summarizes the quantitative performance of both substrates across standard cross-coupling methodologies. Data reflects optimized conditions tailored to the specific halide's BDE.
| Reaction Class | Catalyst / Ligand System | Conditions | 7-Bromoisoquinoline Yield | 7-Iodoisoquinoline Yield | Mechanistic Observation |
| Suzuki-Miyaura | Pd(PPh3)4 / K2CO3 | THF/H2O, 80 °C | 42% (Incomplete OA) | 94% | Iodo excels with simple, less sterically demanding Pd(0) species. |
| Suzuki-Miyaura | Pd(dppf)Cl2 / Cs2CO3 | Dioxane/H2O, 90 °C | 89% | 78% (Homocoupling) | Bromo requires bidentate ligands; Iodo over-reacts under these conditions. |
| Buchwald-Hartwig | Pd2(dba)3 / BINAP / NaOtBu | Toluene, 100 °C | 81% | 55% | Iodo suffers from proto-dehalogenation in the presence of strong alkoxides. |
| Sonogashira | Pd(PPh3)2Cl2 / CuI / Et3N | DMF, 25 °C (RT) | <10% | 91% | Iodo's low BDE enables efficient room-temperature C–C bond formation. |
Substrate Selection Workflow
Decision matrix for selecting 7-bromo vs. 7-iodo isoquinolines in cross-coupling workflows.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
A common pitfall in cross-coupling methodology is relying solely on isolated yields, which conflate true reaction efficiency with purification recovery. To establish a trustworthy, self-validating system, this protocol incorporates 1,3,5-trimethoxybenzene as an inert internal standard. This allows for precise In-Process Control (IPC) via quantitative NMR (qNMR) to verify catalytic turnover before committing to aqueous workup.
Objective: Coupling of 7-bromoisoquinoline with phenylboronic acid.
Step-by-Step Methodology:
-
Reaction Assembly (Glovebox Recommended): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 7-bromoisoquinoline (208 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl2 (36.5 mg, 0.05 mmol, 5 mol%), and anhydrous Cs2CO3 (651 mg, 2.0 mmol).
-
Internal Standard Integration: Add exactly 55.5 mg (0.33 mmol) of 1,3,5-trimethoxybenzene to the reaction vessel. This compound is inert to Pd-catalysis and provides a distinct singlet at ~6.1 ppm in 1H NMR, serving as a reliable integration anchor.
-
Catalytic Activation: Add 5.0 mL of rigorously degassed 1,4-dioxane/H2O (4:1 v/v). Seal the tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
-
In-Process Control (qNMR Validation): Remove the vessel from the heat and allow it to cool to room temperature. Extract a 50 µL aliquot using a micro-syringe. Dilute the aliquot with 0.5 mL of CDCl3, filter through a tightly packed Celite plug into an NMR tube, and acquire a standard 1H NMR spectrum.
-
Validation Logic: Integrate the internal standard peak (3H at 6.1 ppm) and compare it against the newly formed C1-H proton of the 7-phenylisoquinoline product (typically shifted downfield). If the calculated qNMR yield is <85%, re-subject the reaction to heat or spike with an additional 2 mol% catalyst.
-
-
Purification & Isolation: Once the IPC confirms >85% conversion, dilute the bulk mixture with EtOAc (15 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure product.
References
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Synthesis of Cortist
- A Versatile Synthesis of Substituted Isoquinolines. Harvard University.
- A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Str
Sources
- 1. Synthesis of Cortistatins A, J, K, and L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline
Executive Summary: The Polyhalogenated Challenge
In the development of high-potency pharmacophores, 7-Bromo-1-chloro-4-(trifluoromethyl)isoquinoline represents a distinct analytical challenge. As a polyhalogenated heterocycle containing three distinct halogens (Br, Cl, F), this compound defies standard "shoot-and-burn" elemental analysis protocols.
The presence of the trifluoromethyl (-CF₃) group introduces a critical failure point for standard combustion analyzers: the generation of hydrofluoric acid (HF) during combustion, which attacks quartz reaction tubes and degrades catalytic integrity. Furthermore, the simultaneous presence of Bromine and Chlorine requires precise scrubbing to prevent interference with Nitrogen detection.
This guide compares the Classical Gravimetric/Titrimetric Approach (Combustion + Schöniger) against the Modern Spectroscopic Approach (HRMS + qNMR), providing a validated decision matrix for researchers requiring regulatory-grade purity data.
Chemical Profile & Theoretical Standards
Before selecting an analytical method, the theoretical composition must be established as the baseline for accuracy.
Compound: this compound Formula: C₁₀H₄BrClF₃N Molecular Weight: 310.50 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon | 10 | 12.011 | 120.11 | 38.68% | 38.28 – 39.08% |
| Hydrogen | 4 | 1.008 | 4.032 | 1.30% | 0.90 – 1.70% |
| Nitrogen | 1 | 14.007 | 14.007 | 4.51% | 4.11 – 4.91% |
| Bromine | 1 | 79.904 | 79.904 | 25.73% | N/A (Method Dependent) |
| Chlorine | 1 | 35.450 | 35.450 | 11.42% | N/A (Method Dependent) |
| Fluorine | 3 | 18.998 | 56.994 | 18.36% | N/A (Method Dependent) |
Comparative Analysis of Methodologies
Method A: Modified Automated Combustion (CHN) + Schöniger Flask
The "Gold Standard" for bulk purity verification.
Mechanism:
-
CHN: Flash combustion at 1000°C. The -CF₃ group requires the addition of Magnesium Oxide (MgO) or Tungsten Trioxide (WO₃) to sequester Fluorine and prevent quartz etching. Silver wool is required to trap Br/Cl halogens.
-
Halogens: Oxygen Flask Combustion (Schöniger) followed by Ion Chromatography (IC) or Potentiometric Titration.
Pros:
-
Bulk Purity: Verifies the sample is chemically homogeneous, not just that the target ion exists.
-
Regulatory Acceptance: Preferred for IND/NDA submissions.
Cons:
-
High Sample Consumption: Requires ~2–5 mg per run; duplicates required.
-
Interference Risk: Incomplete combustion of the isoquinoline ring (refractory nature) can yield low Carbon results.
Method B: High-Resolution Mass Spectrometry (HRMS)
The modern, high-throughput alternative.
Mechanism:
Electrospray Ionization (ESI) or APCI in positive mode. Detection of the protonated molecular ion
Pros:
-
Sensitivity: Requires <0.1 mg sample.
-
Isotopic Patterning: The distinct isotopic ratios of
(1:1) and (3:1) provide an unmistakable "fingerprint" for identity confirmation.
Cons:
-
No Bulk Purity: Cannot detect inorganic salts or non-ionizable impurities. A sample can be 50% silica gel and still pass HRMS.
-
Ion Suppression: The -CF₃ group is electron-withdrawing, potentially reducing ionization efficiency in ESI+.
Comparison Matrix
| Feature | Method A: Modified Combustion (CHN + Halogen) | Method B: HRMS (Orbitrap/Q-TOF) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass & Isotope Pattern (Identity) |
| Sample Req. | 5–10 mg (Destructive) | <0.1 mg (Non-destructive) |
| Accuracy | ±0.4% absolute deviation | <5 ppm mass error |
| Fluorine Handling | Critical: Requires WO₃/MgO additives | Easy: Detects mass shift naturally |
| Throughput | Low (3-4 samples/hour) | High (20+ samples/hour) |
| Cost per Run | High ( | Medium ($) |
Detailed Experimental Protocols
Protocol 1: Oxygen Flask Combustion (Schöniger) for Mixed Halogens
Required for quantifying Br and Cl in the presence of F.
Reagents:
-
0.1 N NaOH (Absorption solution)
-
Hydrogen Peroxide (30%)[1]
-
Combustion paper (ash-free)
Workflow:
-
Preparation: Weigh 5–10 mg of this compound onto ash-free filter paper. Fold into a "flag" with a fuse strip.
-
Combustion: Place 10 mL of 0.1 N NaOH and 3 drops of H₂O₂ into a 500 mL thick-walled Erlenmeyer flask. Flush with pure Oxygen for 60 seconds. Ignite the paper fuse and immediately insert/clamp into the flask. Invert to seal.
-
Absorption: Allow combustion to complete (bright flash). Shake the flask vigorously for 15 minutes to absorb gases (Br₂ → Br⁻, Cl₂ → Cl⁻, F → F⁻).
-
Analysis (Ion Chromatography):
-
Inject the absorption solution into an Ion Chromatograph (e.g., Dionex).
-
Column: Anion exchange (e.g., AS19).
-
Eluent: KOH gradient.
-
Detection: Conductivity.
-
Note: IC is superior to titration here because it resolves F⁻, Cl⁻, and Br⁻ peaks distinctly, whereas potentiometric titration often suffers from coprecipitation errors.
-
Protocol 2: HRMS Identity Validation
Use for rapid confirmation of synthesis success.
Workflow:
-
Dilution: Dissolve 0.1 mg compound in 1 mL MeOH (LC-MS grade).
-
Injection: Direct infusion or UPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).
-
Settings:
-
Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Resolution: 60,000 (at m/z 200)
-
-
Data Analysis:
-
Target Mass
(Calculated for ). -
Isotope Check: Verify the "M+2" and "M+4" peaks.
-
M (310): 100%
-
M+2 (312): ~130% relative abundance (due to
and contributions). -
M+4 (314): ~30% relative abundance.
-
-
Decision Logic & Workflow
The following diagram illustrates the recommended workflow for validating this specific compound, prioritizing sample conservation and data integrity.
Caption: Analytical workflow for this compound, integrating spectroscopic screening before destructive combustion analysis.
References
-
ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1] ASTM E442-91. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]
-
ResolveMass Laboratories. (2025). "Advantages of HRMS for Non-Targeted Analysis and Impurity Profiling." [Link]
-
Royal Society of Chemistry. "The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur." The Analyst. [Link]
-
Cardiff University. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
